molecular formula C₂₈H₃₀D₃NO₂ B1164016 N-Demethyl Mifepristone-d3

N-Demethyl Mifepristone-d3

Cat. No.: B1164016
M. Wt: 418.59
Attention: For research use only. Not for human or veterinary use.
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Description

N-Demethyl Mifepristone-d3, a deuterium-labeled analog of a key mifepristone metabolite, is primarily employed as a critical internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS) bioanalysis. Its core research value lies in enabling the precise and accurate quantification of its non-labeled counterpart, N-Demethyl Mifepristone, and the parent drug mifepristone in complex biological matrices such as plasma, serum, and tissue homogenates. The incorporation of three deuterium atoms results in a predictable mass shift from the analyte, allowing for clear distinction by the mass spectrometer while maintaining nearly identical chromatographic behavior and extraction efficiency. This is essential for reliable pharmacokinetic, metabolic, and toxicokinetic studies. Mifepristone itself is a well-characterized synthetic steroid with potent antiprogestogenic and antiglucocorticoid properties, functioning as a competitive receptor antagonist [https://go.drugbank.com/drugs/DB00804]. By using this stable isotope-labeled internal standard, researchers can achieve high-quality data with minimized matrix effects and optimized reproducibility, which is fundamental for rigorous scientific investigation into the disposition and metabolism of mifepristone and its derivatives. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₈H₃₀D₃NO₂

Molecular Weight

418.59

Synonyms

(11β,17β)-17-Hydroxy-11-[4-(methyl-d3-amino)phenyl]-17-(1-propyn-1-yl)-estra-4,9-dien-3-one;  N-Desmethyl-RU 486-d3;  RU 42633-d3; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: The Role of N-Demethyl Mifepristone-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Demethyl Mifepristone-d3 (also known as RU 42633-d3 or Metapristone-d3 ) acts as the critical stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of Mifepristone and its metabolites. In the context of drug development and forensic toxicology, its primary utility lies in correcting for matrix effects, extraction efficiency, and ionization variability during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

This guide details the mechanistic role of this isotope in quantifying the complex metabolic profile of Mifepristone, specifically focusing on the CYP3A4-mediated pathway. It provides a validated experimental framework for researchers establishing high-sensitivity pharmacokinetic (PK) assays.

Part 1: The Molecule and Metabolic Context[1]

The Analyte: N-Demethyl Mifepristone (RU 42633)

Mifepristone (RU 486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid activity. Its pharmacokinetics are characterized by extensive hepatic metabolism, primarily governed by the Cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2][3][4][5][6]

The primary metabolic event is the N-demethylation of the dimethylaminophenyl side chain at position 11


. This yields N-Demethyl Mifepristone (RU 42633) , a biologically active metabolite that circulates at plasma concentrations often exceeding those of the parent drug after steady-state dosing.
The Pathway

Understanding the formation of RU 42633 is essential for interpreting PK data. The pathway proceeds as follows:

  • Mifepristone is demethylated to N-Demethyl Mifepristone .[4]

  • N-Demethyl Mifepristone can be further demethylated to N,N-Didemethyl Mifepristone (RU 42848) .

  • Hydroxylation pathways also exist (yielding RU 42689), but the demethylation cascade is the dominant marker of CYP3A4 activity.

MetabolicPathway Figure 1: Sequential N-Demethylation of Mifepristone via CYP3A4 Mifepristone Mifepristone (RU 486) Parent Drug CYP3A4 CYP3A4 (Enzymatic Action) Mifepristone->CYP3A4 NDemethyl N-Demethyl Mifepristone (RU 42633) Primary Metabolite CYP3A4->NDemethyl Loss of CH3 DiDemethyl N,N-Didemethyl Mifepristone (RU 42848) Secondary Metabolite NDemethyl->DiDemethyl CYP3A4 Loss of 2nd CH3

Part 2: The Role of Stable Isotopes in LC-MS/MS

Why "d3"? The Physics of Internal Standardization

In quantitative bioanalysis, relying on a structural analog (e.g., Levonorgestrel) as an internal standard is often insufficient due to "matrix effects." Biological fluids (plasma, serum) contain phospholipids and salts that can suppress or enhance ionization in the mass spectrometer source.

N-Demethyl Mifepristone-d3 is chemically identical to the target analyte, except for the substitution of three hydrogen atoms with deuterium (


) on the remaining N-methyl group.
FeatureStructural Analog (e.g., Levonorgestrel)Stable Isotope (N-Demethyl Mifepristone-d3)
Retention Time Elutes at a different time than analyte.Co-elutes perfectly with the analyte.
Matrix Effect Experiences different ion suppression.Experiences the exact same ion suppression.
Extraction Recovery May extract differently.Mimics analyte loss during extraction perfectly.
Quantitation Accuracy Lower (Subject to drift).Highest (Self-correcting).
Mechanism of Action

When N-Demethyl Mifepristone-d3 is spiked into a patient sample before extraction:

  • Normalization: Any loss of analyte during sample preparation is mirrored by a proportional loss of the d3 isotope.

  • Ionization Correction: If a phospholipid eluting at 2.5 minutes suppresses the signal of the analyte by 30%, the d3 isotope (also eluting at 2.5 minutes) is suppressed by exactly 30%. The ratio of Analyte/IS remains constant, preserving accuracy.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol outlines a validated workflow for quantifying N-Demethyl Mifepristone using the d3 internal standard.

Reagents & Materials
  • Analyte: N-Demethyl Mifepristone (RU 42633).[7][8]

  • Internal Standard: N-Demethyl Mifepristone-d3 (Target concentration: ~50 ng/mL in working solution).

  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation, reducing phospholipid buildup on the column.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Spike: Add 20 µL of N-Demethyl Mifepristone-d3 working solution. Vortex for 10 sec.

  • Extraction: Add 2 mL of Tert-butyl methyl ether (TBME) or Diethyl ether.

  • Agitation: Shake/tumble for 10 minutes. Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Transfer the organic (upper) supernatant to a clean tube.

  • Dry: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid).

LC-MS/MS Conditions

Chromatography (Gradient Elution):

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Time (min)% Mobile Phase BEvent
0.030Initial Hold
0.530Begin Gradient
3.090Elution of Analytes
4.090Wash
4.130Re-equilibration
6.030End of Run

Mass Spectrometry (ESI Positive Mode): Quantitation is performed using Multiple Reaction Monitoring (MRM).

  • Source: Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

MRM Transitions:

CompoundPrecursor Ion (

)
Product Ion (

)
Role
N-Demethyl Mifepristone 416.2

358.2Quantifier
N-Demethyl Mifepristone-d3 419.2

361.2*Internal Standard

Note on d3 Transition: The transition


 assumes the label is retained in the fragment. If the fragmentation involves the loss of the N-methyl group, the product ion may revert to the unlabeled mass (

). Always perform a product ion scan on your specific lot of IS to confirm the optimal transition.

Part 4: Data Interpretation & Workflow Visualization

The following diagram illustrates the complete bioanalytical workflow, emphasizing where the d3-IS integrates to ensure data integrity.

BioanalysisWorkflow Figure 2: LC-MS/MS Quantitation Workflow using d3-Internal Standard Sample Patient Plasma (Contains RU 42633) IS_Spike Add Internal Standard (N-Demethyl Mifepristone-d3) Sample->IS_Spike Extraction Liquid-Liquid Extraction (TBME/Ether) IS_Spike->Extraction Co-Extraction LC_Sep LC Separation (C18 Column) Extraction->LC_Sep Clean Extract MS_Det MS/MS Detection (MRM Mode) LC_Sep->MS_Det Co-Elution Data_Analysis Ratio Calculation (Area Analyte / Area IS) MS_Det->Data_Analysis Signal Normalization

Acceptance Criteria (Validation)

To ensure the method is scientifically valid (E-E-A-T compliant), the following criteria must be met:

  • Linearity: Calibration curves should have an

    
     using a weighted (
    
    
    
    ) linear regression.
  • Precision & Accuracy: The Coefficient of Variation (%CV) and Relative Error (%RE) must be within

    
     (or 
    
    
    
    at the Lower Limit of Quantification).
  • IS Response: The peak area of N-Demethyl Mifepristone-d3 should remain consistent (

    
     variation) across all samples in a batch.
    

References

  • Heikinheimo, O., et al. (2003). "The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action." Contraception.

  • Tang, J., et al. (2009). "Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard." Biomedical Chromatography.

  • FDA Drug Label. (2000). "Mifeprex (mifepristone) Tablets Labeling." U.S. Food and Drug Administration.

  • European Medicines Agency. (2011). "Guideline on bioanalytical method validation." Committee for Medicinal Products for Human Use.

  • Zawadzki, M., et al. (2022). "Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion." Molecules.

Sources

Technical Guide: Chemical Properties, Structure, and Bioanalysis of N-Demethyl Mifepristone-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Demethyl Mifepristone-d3 (also known as RU 42 633-d3 ) is the stable deuterium-labeled isotope of the primary active metabolite of Mifepristone.[1] It serves as the critical Internal Standard (IS) for the precise quantification of Mifepristone metabolism in pharmacokinetic (PK) and forensic toxicology studies.

While Mifepristone (RU-486) is the parent antagonist, its N-demethylated metabolite (RU 42 633) exhibits significant biological activity—retaining approximately 61% of the parent’s affinity for the glucocorticoid receptor. Consequently, accurate measurement of this metabolite is essential for establishing total drug exposure. The "-d3" isotopolog eliminates ionization variability (matrix effects) in LC-MS/MS workflows, ensuring data integrity in complex biological matrices like human plasma and whole blood.

Chemical Identity & Structural Analysis

Molecular Specifications

The deuterated standard replaces the three hydrogen atoms of the remaining N-methyl group with deuterium (


H). This modification increases the molecular weight by approximately 3 Daltons compared to the unlabeled metabolite, allowing for mass-spectral differentiation while maintaining identical chromatographic retention.
PropertySpecification
Chemical Name N-Demethyl Mifepristone-d3
IUPAC Name

-17-Hydroxy-11-[4-(methyl-

-amino)phenyl]-17-(1-propyn-1-yl)-estra-4,9-dien-3-one
Synonyms RU 42 633-d3; N-Desmethyl Mifepristone-d3
CAS Number 104004-96-8 (Unlabeled Parent) / NA (Labeled form often cited by catalog #)
Molecular Formula

Molecular Weight ~418.60 g/mol (vs. 415.57 for unlabeled)
Isotopic Purity Typically

deuterated forms
Solubility Soluble in Methanol, DMSO, Acetonitrile; Insoluble in Water
Structural Visualization

The following diagram illustrates the steroid backbone and the specific location of the isotopic labeling on the amino-phenyl substituent at position C11.

ChemicalStructure Figure 1: Structural topology of N-Demethyl Mifepristone-d3 highlighting the isotopic label site. Core Steroid Backbone (Estra-4,9-dien-3-one) Pos11 Position 11β (Phenyl Ring) Core->Pos11 Substituent Pos17 Position 17β (-OH & Propynyl) Core->Pos17 Functional Group Amine Secondary Amine (-NH-CD3) Pos11->Amine Deuterium Label Site (Critical for Mass Shift)

Metabolic Context: The Role of CYP3A4[7][8][9][10][11]

Understanding the formation of N-Demethyl Mifepristone is a prerequisite for analyzing it. Mifepristone undergoes extensive oxidative metabolism in the liver, primarily driven by Cytochrome P450 3A4 (CYP3A4) .[2][3][4]

The Demethylation Cascade
  • Parent: Mifepristone (Bis-methylated).[1]

  • Primary Metabolite (Target): N-Demethyl Mifepristone (RU 42 633).[1] This is the major circulating metabolite in human plasma, often exceeding parent drug concentrations at steady state.

  • Secondary Metabolite: N,N-Didemethyl Mifepristone (RU 42 848).

Clinical Relevance: Because RU 42 633 is pharmacologically active, failing to quantify it leads to an underestimation of the drug's biological impact.

Metabolism Figure 2: CYP3A4-mediated metabolic pathway of Mifepristone. Mif Mifepristone (RU 486) (Parent) NDem N-Demethyl Mifepristone (RU 42 633) Target Analyte Mif->NDem N-Demethylation (Loss of -CH3) Hydro Hydroxylated Metabolites (RU 42 698) Mif->Hydro Hydroxylation CYP CYP3A4 Enzyme CYP->Mif DiDem N,N-Didemethyl Mifepristone (RU 42 848) NDem->DiDem Secondary Demethylation

[9]

Bioanalytical Protocol: LC-MS/MS Methodology

This section details a self-validating workflow for quantifying N-Demethyl Mifepristone using the d3-labeled internal standard. This protocol addresses the common challenge of ion suppression in plasma samples.

Experimental Design Principles
  • Internal Standard Selection: The d3-analog is chemically identical to the analyte but mass-differentiated. It co-elutes with the analyte, experiencing the exact same matrix effects at the electrospray ionization (ESI) source.

  • Correction Mechanism: Any signal suppression affecting the analyte also affects the IS. The ratio of Analyte Area / IS Area remains constant, ensuring accuracy.

Sample Preparation (Solid Phase Extraction)

Direct protein precipitation is often insufficient due to the lipophilicity of steroid-like compounds. SPE is recommended.

  • Aliquoting: Transfer 200 µL human plasma to a tube.

  • IS Addition: Spike with 20 µL of N-Demethyl Mifepristone-d3 working solution (e.g., 500 ng/mL in methanol).

  • Loading: Load sample onto a conditioned C18 SPE cartridge (e.g., Oasis HLB or Strata-X).

  • Wash: Wash with 5% Methanol in water (removes salts/proteins).

  • Elution: Elute with 100% Acetonitrile.

  • Reconstitution: Evaporate to dryness under nitrogen; reconstitute in mobile phase.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 40% B to 90% B over 4 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
MRM Transitions (Multiple Reaction Monitoring)

The fragmentation pattern typically involves the cleavage of the propynyl group (D-ring) or the amino-phenyl group. For d3-labeled studies, it is vital to select a transition where the fragment retains the deuterium label .

CompoundPrecursor Ion (

)
Product Ion (

)
Fragmentation Logic
N-Demethyl Mifepristone 416.2377.2Loss of Propynyl group (-39 Da)
N-Demethyl Mifepristone-d3 419.2 380.2 Loss of Propynyl; Label retained on N-methyl

Note: If the fragmentation involved the loss of the N-methyl group, the d3 label would be lost, and the IS would become indistinguishable from the analyte fragment. The propynyl cleavage ensures specificity.

LCMSWorkflow Figure 3: Bioanalytical workflow using Deuterated Internal Standard. Sample Biological Sample (Plasma/Serum) Spike Spike with IS: N-Demethyl Mifepristone-d3 Sample->Spike Extract Extraction (SPE/LLE) Remove Matrix Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantitation (Ratio Analyte/IS) MS->Data 416->377 / 419->380

Stability and Handling

To maintain the integrity of the deuterated standard, strict adherence to storage protocols is required.

  • Deuterium Exchange: While C-D bonds are generally stable, exposure to extreme pH or protic solvents at high temperatures for extended periods could theoretically risk exchange, though unlikely on the methyl group under standard conditions.

  • Storage: Store neat powder at -20°C.

  • Solution Stability: Stock solutions in Methanol are stable for at least 1 month at -20°C. Avoid repeated freeze-thaw cycles.

  • Light Sensitivity: Steroids can be photosensitive; store in amber vials.

References

  • FDA MIFEPREX Labeling. (2016). Prescribing Information: Clinical Pharmacology and Metabolism of Mifepristone.[5][6] U.S. Food and Drug Administration. [Link]

  • Guo, Z., et al. (2006). Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry.[7][8] Biomedical Chromatography.[9] [Link]

  • Bastia, R., et al. (2022).[10] Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion.[6][10] Molecules (MDPI). [Link]

  • PubChem Compound Summary. (2024). N-desmethyl-mifepristone (CID 59915846).[11] National Center for Biotechnology Information. [Link]

  • Reilly, C.A., et al. (1999). Metabolism of mifepristone by human liver microsomes: CYP3A4-mediated N-demethylation.[4] Drug Metabolism and Disposition.[5][2][12] [Link]

Sources

Synonyms for N-Demethyl Mifepristone-d3 (e.g., N-Desmethyl-RU 486-d3)

Author: BenchChem Technical Support Team. Date: February 2026

Bioanalytical Standards, Metabolic Pathways, and Quantification Protocols

Executive Summary

This technical guide provides a comprehensive analysis of N-Demethyl Mifepristone-d3 , a stable isotope-labeled internal standard used critically in the bioanalysis of Mifepristone (RU-486) and its metabolites. As the primary active metabolite of Mifepristone, N-Demethyl Mifepristone (RU 42 633) exhibits significant biological activity and extended plasma half-life, necessitating precise quantification in pharmacokinetic (PK) and forensic toxicology applications. This document outlines the chemical nomenclature, metabolic origins, and a validated LC-MS/MS workflow for utilizing the deuterated standard to correct for matrix effects and ionization suppression.

Chemical Identity & Nomenclature

Accurate identification of reference standards is the foundation of reproducible bioanalysis. N-Demethyl Mifepristone-d3 is the deuterated analog of the primary Mifepristone metabolite.[1]

Core Identifiers
ParameterDetail
Primary Name N-Demethyl Mifepristone-d3
Common Synonyms N-Desmethyl-RU 486-d3; RU 42 633-d3; N-monodemethylmifepristone-d3
Chemical Name (IUPAC) (11β,17β)-17-Hydroxy-11-[4-(methyl-d3-amino)phenyl]-17-(1-propyn-1-yl)-estra-4,9-dien-3-one
CAS Registry (Unlabeled) 104004-96-8 (Refers to the parent metabolite RU 42 633)
CAS Registry (Labeled) Vendor Specific (Often cited as TRC-D230952 or similar product codes; no global public CAS exists for the d3 variant)
Molecular Formula C₂₈H₃₀D₃NO₂
Molecular Weight 418.60 g/mol (vs. 415.58 g/mol for unlabeled)
Structural Specificity

The "d3" designation typically refers to the substitution of three hydrogen atoms with deuterium on the single remaining N-methyl group .

  • Parent (Mifepristone): Contains a dimethylamino group [-N(CH₃)₂].[2]

  • Metabolite (N-Demethyl): Loses one methyl group [-NH(CH₃)].

  • Standard (N-Demethyl-d3): The remaining methyl group is deuterated [-NH(CD₃)].

Metabolic Context: The Origin of the Analyte

To understand the utility of the -d3 standard, one must understand the generation of the analyte (RU 42 633). Mifepristone undergoes extensive oxidative metabolism, primarily catalyzed by CYP3A4 in the human liver.[3]

Metabolic Pathway Diagram

The following diagram illustrates the oxidative demethylation cascade that generates the target analyte.

Metabolism Mifepristone Mifepristone (RU 486) MW: 429.6 CYP3A4 CYP3A4 (Oxidative Demethylation) Mifepristone->CYP3A4 Hydroxy Hydroxy Mifepristone (RU 42 698) Mifepristone->Hydroxy CYP3A4 Hydroxylation NDemethyl N-Demethyl Mifepristone (RU 42 633) Target Analyte MW: 415.6 CYP3A4->NDemethyl -CH3 DiDemethyl N,N-Didemethyl Mifepristone (RU 42 848) MW: 401.5 NDemethyl->DiDemethyl CYP3A4 -CH3

Figure 1: Hepatic metabolism of Mifepristone via CYP3A4, highlighting the formation of the primary metabolite RU 42 633.[4]

Pharmacokinetic Significance[3]
  • Exposure: RU 42 633 is the most widely found metabolite in human plasma.[4]

  • Activity: It retains significant affinity for progesterone and glucocorticoid receptors.[3][5][6]

  • Half-life: The metabolite often exhibits a similar or longer half-life than the parent drug (approx. 18-30 hours), leading to accumulation upon multiple dosing.

Bioanalytical Application: Isotope Dilution Mass Spectrometry

In LC-MS/MS analysis, N-Demethyl Mifepristone-d3 serves as the ideal Internal Standard (IS).

Why Deuterium?
  • Co-Elution: The -d3 analog has physicochemical properties nearly identical to the analyte, ensuring they co-elute from the chromatographic column.

  • Matrix Correction: Because they co-elute, the IS experiences the exact same ionization suppression or enhancement caused by the biological matrix (plasma/blood) at that specific retention time.

  • Mass Resolution: The +3 Da mass shift allows the mass spectrometer to distinguish the IS from the analyte in Multiple Reaction Monitoring (MRM) mode.

Validated LC-MS/MS Protocol

The following protocol outlines a robust method for quantifying N-Demethyl Mifepristone in human plasma using the -d3 internal standard.

A. Sample Preparation (Liquid-Liquid Extraction)
  • Matrix: 200 µL Human Plasma.

  • Internal Standard Spike: Add 20 µL of N-Demethyl Mifepristone-d3 (working solution 100 ng/mL).

  • Extraction Solvent: Add 2 mL tert-butyl methyl ether (TBME) or Ethyl Acetate/Hexane (90:10).

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes.

  • Reconstitution: Evaporate supernatant under nitrogen; reconstitute in 100 µL Mobile Phase.

B. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry (MRM Parameters)
  • Source: Electrospray Ionization (ESI), Positive Mode.[7]

  • Transitions:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
N-Demethyl Mifepristone 416.3 [M+H]⁺358.2 / 106.1 20 - 35Analyte
N-Demethyl Mifepristone-d3 419.3 [M+H]⁺361.2 / 109.1 20 - 35Internal Standard

> Note: The product ion 358.2 corresponds to the loss of the methylamino group and water/propynyl fragments, while 106.1 is a characteristic fragment of the dimethylaminophenyl moiety. Exact transitions must be optimized per instrument.

Analytical Workflow Diagram

This diagram visualizes the complete bioanalytical process, ensuring data integrity from extraction to quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Patient Plasma (Contains RU 42 633) LLE Liquid-Liquid Extraction (TBME) Sample->LLE IS Spike Internal Standard (N-Demethyl Mifepristone-d3) IS->LLE LC UHPLC Separation (C18 Column) LLE->LC MS QqQ Mass Spec (ESI+ MRM Mode) LC->MS Data Quantification Ratio: Area(Analyte) / Area(IS) MS->Data m/z 416.3 & 419.3

Figure 2: Validated workflow for the extraction and quantification of N-Demethyl Mifepristone using the -d3 internal standard.

Stability & Handling

To maintain the integrity of the reference standard:

  • Storage: Store neat powder at -20°C. Solutions in methanol are stable for approx. 1 month at -20°C.

  • Light Sensitivity: Mifepristone and its derivatives are light-sensitive. Use amber glassware.

  • Isotopic Stability: The deuterium label on the N-methyl group is chemically stable and does not undergo exchange under standard extraction conditions.

References

  • FDA Access Data. (2000). Mifeprex (Mifepristone) Label and Medication Guide. U.S. Food and Drug Administration. Link

  • Tang, C., et al. (2009).[8] "Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard." Biomedical Chromatography, 23(1), 71-80.[8] Link

  • PubChem. (2024).[9][10] N-desmethyl-mifepristone (Compound Summary).[1][11][12][13][14][15] National Library of Medicine. Link

  • Zawadzki, M., et al. (2022). "Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion." Molecules, 27(21), 7605.[13] Link

  • Heikinheimo, O. (1997). "Clinical pharmacokinetics of mifepristone." Clinical Pharmacokinetics, 33(1), 7-17. Link

Sources

Certificate of Analysis: A Technical Guide to N-Demethyl Mifepristone-d3

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the analytical principles and methodologies that underpin a comprehensive Certificate of Analysis (CoA) for N-Demethyl Mifepristone-d3. As a senior application scientist, the objective is not merely to list specifications but to provide a causal understanding of why each test is critical, how it is performed, and what the results signify for the integrity of your research. N-Demethyl Mifepristone-d3 is a deuterated analog of a primary metabolite of Mifepristone and serves a crucial role as an internal standard in high-stakes analytical applications, particularly in pharmacokinetic and metabolic studies.[1][2] Its reliability is paramount, and a robust CoA is the cornerstone of that assurance.

Section 1: Core Identity and Structural Confirmation

The first objective of any CoA is to unequivocally confirm the identity of the compound. For a stable isotope-labeled standard like N-Demethyl Mifepristone-d3, this involves verifying the core molecular structure and confirming the successful incorporation of the deuterium atoms at the specified position.

General Information

A summary of fundamental identifiers provides the initial data points for the material. These are foundational specifications that are cross-referenced against established chemical databases.

ParameterSpecificationSource
IUPAC Name (8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-(4-((methyl-d3)amino)phenyl)-17-(prop-1-yn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one[1]
Synonyms (11β, 17β)-17-Hydroxy-11-[4-(methyl-d3-amino)phenyl]-17-(1-propyn-1-yl)-estra-4,9-dien-3-one; N-Desmethyl-RU 486-d3; RU 42633-d3[1][3]
Molecular Formula C₂₈H₃₀D₃NO₂[4][5]
Molecular Weight 418.59 g/mol [4]
CAS Number 104004-96-8 (Unlabeled)[3][6]
Mass Spectrometry (MS) for Molecular Weight Verification

Expertise & Causality: Mass spectrometry is the definitive technique for confirming the molecular weight of N-Demethyl Mifepristone-d3. This analysis validates both the mass of the parent molecule and, critically, the mass increase corresponding to the three deuterium atoms. Electrospray Ionization (ESI) is typically used in positive ion mode, which protonates the molecule to generate the [M+H]⁺ ion. The expected mass-to-charge ratio (m/z) for the protonated molecule provides direct evidence of its identity and isotopic labeling.

Experimental Protocol: Direct Infusion ESI-MS

  • Sample Preparation: Prepare a dilute solution of the standard (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the MS source at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition: Acquire data in full scan mode in the positive ion setting, typically scanning a mass range that brackets the expected m/z (e.g., 350-500 amu).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion.

Data Presentation: Expected Mass

Species Theoretical m/z Observed m/z

| [M+H]⁺ | 419.60 | Conforms to theoretical |

¹H-NMR Spectroscopy for Structural Elucidation

Expertise & Causality: While MS confirms the mass, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy confirms the specific atomic arrangement of the molecule. For N-Demethyl Mifepristone-d3, its most crucial function is to verify the location of the deuterium labels. The deuterium atoms replace protons on the N-methyl group. Therefore, the ¹H-NMR spectrum should show a complete absence or significant reduction of the signal corresponding to the N-CH₃ protons when compared to the spectrum of the unlabeled N-Demethyl Mifepristone. This absence is a positive confirmation of correct isotopic labeling.

Trustworthiness: The self-validating nature of this protocol lies in comparing the acquired spectrum to the known spectrum of the unlabeled analogue. All other characteristic proton signals of the steroid backbone must be present and correctly shifted, confirming the integrity of the core structure.

cluster_ID Identification Workflow A N-Demethyl Mifepristone-d3 Sample B Mass Spectrometry (MS) A->B C ¹H-NMR Spectroscopy A->C D Confirm Molecular Weight (418.59 Da) & D3 Incorporation B->D E Confirm Core Structure & Absence of N-CH₃ Signal C->E F Identity Confirmed D->F E->F cluster_Purity Purity Assessment Workflow A N-Demethyl Mifepristone-d3 Sample B HPLC-UV Analysis A->B C LC-MS Analysis A->C D Determine Chemical Purity (Area %) B->D F Quantify Related Impurities (e.g., Mifepristone, N,N-Didesmethyl) B->F E Determine Isotopic Purity (% d3 vs d0, d1, d2) C->E cluster_Workflow Bioanalytical Workflow Using the Internal Standard A Biological Sample (e.g., Plasma) B Spike with known amount of N-Demethyl Mifepristone-d3 (IS) A->B C Liquid-Liquid or Solid-Phase Extraction B->C D Evaporate & Reconstitute C->D E Inject into LC-MS/MS System D->E F Quantify Analyte using Analyte/IS Peak Area Ratio E->F

Sources

An In-depth Technical Guide to N-Demethyl Mifepristone-d3 for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of N-Demethyl Mifepristone-d3, a deuterated metabolite of Mifepristone, and its strategic application in the field of bioconjugation through click chemistry. We will delve into the foundational principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering a rationale for selecting the appropriate methodology. This document serves as a resource for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also actionable, field-proven protocols for cellular imaging and in vitro target engagement studies. The integration of deuterium labeling for precise mass spectrometric quantification is a key focus, ensuring that the described workflows are self-validating and robust.

The Molecule: N-Demethyl Mifepristone-d3

Biological Context: The Parent Compound Mifepristone

Mifepristone (also known as RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1] Its mechanism of action involves competitive antagonism at the progesterone and glucocorticoid receptors, making it a critical tool in reproductive health and a subject of research for various oncological and endocrinological conditions.[1] Understanding this biological activity is paramount, as it informs the design of experiments where N-Demethyl Mifepristone-d3 can be used as a chemical probe to investigate these pathways.

The N-Demethylated Metabolite

N-Demethyl Mifepristone, also known as metapristone or RU42633, is a primary active metabolite of mifepristone.[2] The removal of a methyl group from the dimethylamino substituent at the 11-beta position can influence the binding affinity and pharmacokinetic profile of the compound. For researchers studying mifepristone's metabolism and target engagement, this specific metabolite is of significant interest.

The Isotopic Label: The Role of Deuterium (d3)

The "-d3" designation indicates that three hydrogen atoms on the N-methyl group have been replaced with deuterium, a stable, heavy isotope of hydrogen.[3] This modification is foundational to its use in quantitative bioanalysis. Deuterated compounds are ideal internal standards in liquid chromatography-mass spectrometry (LC-MS) because they co-elute with the non-labeled analyte but are distinguishable by their higher mass.[4][5] This allows for precise and accurate quantification by correcting for variability during sample preparation and analysis.[4][6] In the context of click chemistry applications, the d3-label provides a robust, built-in tool for quantifying reaction efficiency and tracking the molecule in complex biological matrices.[3]

The Reaction: Principles of Click Chemistry for Bioconjugation

Click chemistry refers to a class of reactions that are rapid, highly efficient, and bioorthogonal—meaning they do not interfere with native biological processes.[7][8] For conjugating a molecule like N-Demethyl Mifepristone-d3 to a reporter tag (e.g., a fluorophore or biotin), the azide-alkyne cycloaddition is the gold standard.[8][9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prevalent form of click chemistry, involving the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole ring, catalyzed by a Cu(I) species.[][11][12] Its advantages include fast kinetics, high yields, and compatibility with a wide range of solvents, including water (pH 4-11).[7][11]

Causality in the Mechanism: The role of the copper(I) catalyst is to dramatically accelerate the reaction (by a factor of 10^7 to 10^8) compared to the uncatalyzed version.[12] It does so by forming a copper-acetylide intermediate, which then readily reacts with the azide.[] A reducing agent, such as sodium ascorbate, is required to maintain copper in its active Cu(I) oxidation state.[13]

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_Alkyne R₁-C≡CH (Alkyne) Copper_Acetylide R₁-C≡C-Cu R1_Alkyne->Copper_Acetylide + Cu(I) R2_Azide R₂-N₃ (Azide) Cu_I Cu(I) catalyst Six_Membered_Ring Six-membered copper metallacycle Copper_Acetylide->Six_Membered_Ring + R₂-N₃ Triazole 1,4-disubstituted Triazole Six_Membered_Ring->Triazole Protonolysis

Figure 1: Simplified workflow of the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living cells, the potential cytotoxicity of the copper catalyst is a significant concern. SPAAC circumvents this issue by using a strained cyclooctyne (e.g., DIBO, DBCO) instead of a terminal alkyne.[14] The high ring strain of the cyclooctyne provides the activation energy needed for the reaction to proceed rapidly with an azide without any catalyst.[15]

Causality in the Choice: The primary driver for choosing SPAAC is biocompatibility.[14] When planning an experiment that involves labeling molecules on or inside living cells, SPAAC is the superior choice to avoid copper-induced toxicity and off-target effects.[16][17]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne R₁-Cyclooctyne (e.g., DBCO) R2_Azide R₂-N₃ (Azide) Triazole_Product Fused Triazole Product Cyclooctyne->Triazole_Product R2_Azide->Triazole_Product

Figure 2: The catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Comparison of CuAAC and SPAAC
FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Required (Cu(I))None
Biocompatibility Lower (potential copper toxicity)High (ideal for live-cell imaging)[16]
Kinetics Very fastFast, but generally slower than CuAAC
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + Azide
Primary Use Case In vitro conjugation, fixed cells, lysatesLive cells and organisms[18]

Preparing N-Demethyl Mifepristone-d3 for Click Chemistry

The commercially available N-Demethyl Mifepristone-d3 is typically supplied as an analytical standard.[3] To be used in click chemistry, it must first be functionalized with either an azide or an alkyne "handle." The parent mifepristone molecule itself contains a terminal alkyne group at the C17 position, which is a key structural feature for its biological activity and, conveniently, for its use in CuAAC.[19] Therefore, the most direct approach is to use this intrinsic alkyne.

For SPAAC, a strained cyclooctyne would need to be synthetically added, a complex modification. A more practical approach for researchers not specializing in synthetic chemistry is to introduce an azide handle onto the molecule, which can then react with a commercially available cyclooctyne-linked reporter. Studies have shown that steroids can be converted to azide derivatives, for example, by first creating a bromoacetate derivative and then reacting it with sodium azide.[20][21]

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, where the inclusion of the d3-label allows for precise quantification by LC-MS/MS at each critical step.

Application 1: In Vitro Target Engagement using CuAAC

Objective: To label, capture, and identify the protein binding partners of N-Demethyl Mifepristone-d3 from a cell lysate using a biotin-azide tag, followed by mass spectrometry-based protein identification.

CuAAC_Workflow Lysate Prepare Cell Lysate Label Incubate with N-Demethyl Mifepristone-d3 (Alkyne) Lysate->Label Click Perform CuAAC Reaction with Biotin-Azide Label->Click Capture Capture Biotinylated Complexes with Streptavidin Beads Click->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE and LC-MS/MS Elute->Analyze

Figure 3: Workflow for in vitro target pulldown.

Detailed Step-by-Step Protocol:

  • Cell Lysate Preparation: Culture cells of interest (e.g., a breast cancer cell line expressing progesterone receptors) and harvest. Lyse cells in a non-denaturing lysis buffer containing protease inhibitors. Quantify total protein concentration.

  • Target Labeling: Treat the cell lysate (e.g., 1 mg total protein) with 1-10 µM of N-Demethyl Mifepristone-d3 for 1 hour at 4°C to allow binding to target proteins.

  • CuAAC Reaction:

    • To the lysate, add Biotin-Azide to a final concentration of 50 µM.

    • Prepare a fresh "click-mix" solution containing:

      • Copper(II) Sulfate (50 µM final concentration)

      • A copper ligand like TBTA to protect the copper (250 µM final concentration)

      • A reducing agent like Sodium Ascorbate (1 mM final concentration, added last)[13]

    • Add the click-mix to the lysate and incubate for 1 hour at room temperature with gentle rotation.[22]

  • Affinity Capture: Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at 4°C to capture the biotin-labeled protein complexes.[11]

  • Washing: Pellet the beads using a magnetic stand and wash extensively (3-5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution & Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by silver staining or western blotting for known targets. For target identification, digest the proteins with trypsin and analyze by LC-MS/MS.

Trustworthiness Check: An aliquot of the lysate can be analyzed by LC-MS/MS before and after the click reaction to quantify the amount of N-Demethyl Mifepristone-d3 that has been successfully conjugated, using a non-deuterated standard for comparison.

Application 2: Cellular Imaging using SPAAC

Objective: To visualize the subcellular localization of N-Demethyl Mifepristone-d3 binding sites in live cells using a DBCO-functionalized fluorescent dye.

SPAAC_Workflow Culture Culture Live Cells Label Treat Cells with Azide-Modified N-Demethyl Mifepristone-d3 Culture->Label Wash1 Wash to Remove Excess Probe Label->Wash1 Click Incubate with DBCO-Fluorophore (e.g., DBCO-AF488) Wash1->Click Wash2 Wash to Remove Excess Dye Click->Wash2 Fix Fix and Permeabilize Cells (Optional) Wash2->Fix Image Image with Fluorescence Microscopy Fix->Image

Figure 4: Workflow for live-cell imaging via SPAAC.

Detailed Step-by-Step Protocol:

  • Metabolic Labeling (Conceptual): For this protocol, we assume the availability of an azide-functionalized N-Demethyl Mifepristone-d3.

  • Cell Culture and Labeling: Plate cells on glass-bottom dishes suitable for microscopy. Once adherent, treat the cells with 1-5 µM of the azide-modified steroid in culture media for 1-4 hours.

  • Wash: Gently wash the cells three times with warm phosphate-buffered saline (PBS) to remove any unbound steroid probe.[14]

  • SPAAC Reaction:

    • Prepare a 10-20 µM solution of a DBCO-functionalized fluorophore (e.g., DBCO-Alexa Fluor 488) in fresh, serum-free media.

    • Incubate the live cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C.[14]

  • Final Wash: Wash the cells three times with warm PBS to remove excess fluorescent dye.

  • Imaging: Immediately image the live cells using a fluorescence microscope equipped with the appropriate filter sets. For higher resolution or co-localization studies, cells can be fixed with 4% paraformaldehyde after the final wash.[23]

Trustworthiness Check: Parallel cell cultures can be harvested after the labeling step (Step 2) and analyzed by LC-MS/MS to confirm and quantify the uptake of the azide-modified, deuterated steroid.

Data Analysis and Troubleshooting

Quantitative Analysis by LC-MS/MS

The d3-label is the key to robust quantification. In a typical LC-MS/MS experiment using a triple quadrupole mass spectrometer, you will monitor specific mass transitions (Multiple Reaction Monitoring or MRM) for both the deuterated analyte and a non-deuterated internal standard.[24][25] Because the deuterated compound is slightly heavier, it is easily resolved by the mass spectrometer.[4] By comparing the peak area ratio of the analyte to the standard, precise quantification can be achieved, correcting for any sample loss or matrix effects.[26]

Common Pitfalls and Solutions
PitfallPotential CauseRecommended Solution
Low CuAAC reaction yield Oxidation of Cu(I) to Cu(II); Inactive reagents.Use a copper-chelating ligand (e.g., TBTA). Always prepare Sodium Ascorbate solution fresh. Degas solutions to remove oxygen.[22][27]
High background in imaging Non-specific binding of the fluorescent probe.Decrease the concentration of the DBCO-fluorophore. Increase the number and duration of wash steps. Include a blocking step (e.g., with BSA) if fixing cells.[14]
Cell toxicity observed Copper catalyst (in CuAAC); High probe concentration.For live cells, switch to SPAAC. Perform a dose-response curve to determine the optimal, non-toxic concentration of the steroid probe.
No signal in pulldown Low abundance of the target protein; Inefficient capture.Increase the amount of starting lysate. Optimize the probe concentration and incubation time. Ensure beads are not saturated.

Conclusion and Future Directions

N-Demethyl Mifepristone-d3, when coupled with the power and versatility of click chemistry, represents a formidable tool for chemical biology and drug development. The intrinsic alkyne group of the steroid provides a direct handle for CuAAC, while synthetic modification can enable its use in catalyst-free SPAAC for live-cell studies. The stable isotope label is not merely an accessory; it is a core feature that enables rigorous, quantitative validation of each experimental step. Future applications could involve using this probe for in vivo target occupancy studies, tracking metabolic fate with spatial resolution, or conjugating it to therapeutic payloads for targeted drug delivery.

References

  • Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Retrieved from [Link]

  • Liao, H., et al. (2020). Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture. Nature Communications. Retrieved from [Link]

  • Beatty, K. E., et al. (2010). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Angewandte Chemie International Edition. Retrieved from [Link]

  • Lang, K., & Chin, J. W. (2014). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols. Retrieved from [Link]

  • Beatty, K. E., et al. (2010). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. ChemBioChem. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Gackowska, M., et al. (2023). Click chemistry as a method for the synthesis of steroid bioconjugates of bile acids derivatives and sterols. Steroids. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Atzrodt, J., et al. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition. Retrieved from [Link]

  • Lo, K. K.-W., et al. (2015). Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)-Based Bioorthogonal Labeling, Bioimaging, and Photocytotoxicity Studies of Phosphorescent Ruthenium(II) Polypyridine Dibenzocyclooctyne (DIBO) Complexes. Inorganic Chemistry. Retrieved from [Link]

  • Dey, G., et al. (2016). A strain-promoted alkyne–azide cycloaddition (SPAAC) reaction of a novel EpCAM aptamer–fluorescent conjugate for imaging of cancer cells. Chemical Communications. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Workman, S. (2020, November 16). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Demethyl Mifepristone-d3. PubChem. Retrieved from [Link]

  • Gackowska, M., et al. (2023). Click Chemistry as a Method for the Synthesis of Steroid Bioconjugates of Bile Acids Derivatives and Sterols. ResearchGate. Retrieved from [Link]

  • Wotherspoon, A. T., et al. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Veeprho. (n.d.). N-Demethyl Mifepristone-D3. Retrieved from [Link]

  • Singh, I., et al. (2010). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. International Journal of Molecular Imaging. Retrieved from [Link]

  • Interchim. (2023, April 15). Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). N-Demethyl Mifepristone-d3. Retrieved from [Link]

  • St. Amant, M., & An, Z. (2021). Click Chemistry Conjugations. Springer Nature Experiments. Retrieved from [Link]

  • Li, X., et al. (2016). Synthesis of metapristone through an efficient N-demethylation of mifepristone. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (1993). Clinical Applications of Mifepristone (RU 486) and Other Antiprogestins. Retrieved from [Link]

  • Düzleyen, B., et al. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. Retrieved from [Link]

  • Surana, K. R., et al. (2024). A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research. Retrieved from [Link]

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Methodological & Application

Application Note: Quantitative Analysis of Mifepristone and its Major Metabolite in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Mifepristone (RU-486) and its pharmacologically active metabolite, N-Demethyl Mifepristone (RU-42633). Uniquely, this method utilizes N-Demethyl Mifepristone-d3 as the Internal Standard (IS), specifically addressing the bioanalytical challenges of metabolite tracking in pharmacokinetic (PK) studies. The method employs Liquid-Liquid Extraction (LLE) to minimize matrix effects and achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL, compliant with FDA Bioanalytical Method Validation guidelines (2018).

Introduction & Strategic Insight

Clinical Relevance and Metabolism

Mifepristone is a synthetic steroid with potent antiprogestogen and antiglucocorticoid activity, widely used in reproductive medicine and the treatment of Cushing’s syndrome.[1][2][3] Its pharmacokinetics are complex due to extensive metabolism by CYP3A4 .[1]

The primary metabolic pathway involves the demethylation of the dimethylamine substituent at the C11


 position, yielding N-Demethyl Mifepristone . Crucially, this metabolite retains significant biological activity.[[“]] Therefore, accurate PK profiling requires the quantification of both the parent drug and the metabolite.
The Role of N-Demethyl Mifepristone-d3

In this protocol, N-Demethyl Mifepristone-d3 serves as the Internal Standard.[5]

  • Primary Function: It acts as the stable isotope-labeled IS for the metabolite (N-Demethyl Mifepristone), compensating perfectly for matrix effects, extraction efficiency, and ionization variability for this specific analyte.

  • Secondary Function (Surrogate): If a specific deuterated parent (Mifepristone-d3) is unavailable, this IS can serve as a surrogate for Mifepristone. However, due to slight retention time differences between the parent and the metabolite-analog IS, the method must be rigorously validated for matrix effect parallelism.

Metabolic Pathway Visualization

MetabolicPathway Mifepristone Mifepristone (RU-486) MW: 429.6 CYP3A4 CYP3A4 (Liver Microsomes) Mifepristone->CYP3A4 NDemethyl N-Demethyl Mifepristone (RU-42633) MW: 415.5 CYP3A4->NDemethyl N-Demethylation (-CH3) Didemethyl N,N-Didemethyl Mifepristone (Minor Metabolite) NDemethyl->Didemethyl Further Demethylation

Figure 1: Primary metabolic pathway of Mifepristone mediated by CYP3A4.

Experimental Protocol

Reagents and Materials
  • Analytes: Mifepristone (Reference Std), N-Demethyl Mifepristone (Reference Std).[5][6][7]

  • Internal Standard: N-Demethyl Mifepristone-d3.[5]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Ammonium Formate, Formic Acid.

  • Matrix: Drug-free human plasma (K2EDTA).

Stock Solution Preparation
  • Stock Solutions (1 mg/mL): Dissolve accurately weighed standards in Methanol. Store at -20°C.

  • Working Standard (WS): Serially dilute stocks in 50:50 MeOH:Water to create a calibration range of 0.5 – 1000 ng/mL .

  • IS Working Solution: Dilute N-Demethyl Mifepristone-d3 to a fixed concentration of 50 ng/mL in 50:50 MeOH:Water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over protein precipitation to ensure high cleanliness and sensitivity for steroid analysis, reducing phospholipid suppression.

  • Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of IS Working Solution (N-Demethyl Mifepristone-d3). Vortex gently.

  • Buffer: Add 200 µL of 0.5 M Ammonium Carbonate (pH 9.0) to alkalize the sample (improves extraction of basic amines).

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether).

  • Agitation: Vortex for 5 minutes or shake on a plate shaker at 1000 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic (top) layer into a clean glass tube.

  • Dry Down: Evaporate the solvent under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (70:30 A:B). Vortex and transfer to LC vials.

LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (e.g., Shimadzu Nexera or Waters Acquity).

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters XBridge BEH C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[5][8]

  • Injection Vol: 5 µL.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (100%).

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 30 Initial Hold
0.50 30 Start Gradient
3.00 95 Ramp to Organic
4.00 95 Wash
4.10 30 Re-equilibrate

| 5.50 | 30 | End Run |

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI) – Positive Mode.[5][8][9]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Dwell (ms)
Mifepristone 430.2 372.2 25 50
N-Demethyl Mifepristone 416.2 358.2 28 50

| N-Demethyl Mifepristone-d3 (IS) | 419.2 | 361.2 | 28 | 50 |

Note: The transition represents the loss of the C17 propynyl/hydroxyl moiety or specific fragmentation characteristic of the steroid core, optimized for sensitivity.

Analytical Workflow Visualization

Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (200 µL) IS_Add Add IS: N-Demethyl Mifepristone-d3 Sample->IS_Add Extract Extract with MTBE (Alkaline pH 9) IS_Add->Extract Dry Evaporate & Reconstitute (Mobile Phase) Extract->Dry LC UHPLC Separation (C18 Column) Dry->LC MS ESI+ MS/MS (MRM Mode) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step bioanalytical workflow from plasma extraction to data generation.

Validation Strategy (FDA/EMA Compliance)

To ensure the trustworthiness of this method, the following validation parameters must be executed according to the FDA Bioanalytical Method Validation Guidance (2018) .

Linearity & Sensitivity
  • Calibration Curve: 0.5, 1, 5, 10, 50, 200, 500, 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    ; Accuracy ±15% (±20% at LLOQ).
    
Accuracy & Precision

Perform 3 runs with 6 replicates at 4 QC levels:

  • LLOQ QC: 0.5 ng/mL

  • Low QC: 1.5 ng/mL (3x LLOQ)

  • Mid QC: 400 ng/mL

  • High QC: 800 ng/mL

Matrix Effect & IS Normalization (Critical)

Since N-Demethyl Mifepristone-d3 is used, it will perfectly track the matrix effect for the metabolite.

  • For Mifepristone (Parent): You must calculate the Matrix Factor (MF) .

    • Compare the peak area of Mifepristone spiked into extracted blank plasma vs. neat solution.

    • Ensure the IS-normalized MF is close to 1.0. If the IS (metabolite analog) elutes significantly earlier than the parent, it may not compensate for phospholipid suppression affecting the parent.

    • Mitigation: The gradient described (Section 2.[5]4) uses a 3-minute ramp to ensure separation from the phospholipid dump (usually eluting > 4 min on C18), minimizing this risk.

Troubleshooting & Senior Scientist Insights

  • Isomer Interference: Mifepristone has isomers. Ensure your chromatography separates the active drug from potential degradation products. The C18 column generally provides adequate selectivity.

  • Carryover: Steroids are lipophilic and "sticky." If carryover is observed >20% of LLOQ in the blank after a high standard, add a needle wash step involving Acetonitrile:Isopropanol:Acetone (40:40:20) .

  • Stability: N-Demethyl Mifepristone is sensitive to light and oxidation. Perform all extraction steps under low light or amber glass, and keep autosampler temperature at 4°C.

  • IS Purity: Ensure the d3-IS does not contain unlabeled N-Demethyl Mifepristone (d0) > 5% of the LLOQ response, as this will ruin sensitivity.

References

  • U.S. Food and Drug Administration (FDA). (2018).[10][11][12] Bioanalytical Method Validation Guidance for Industry. [Link]

  • Tang, C., et al. (2009).[9][13] Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry. Biomedical Chromatography. [Link][9][13]

  • Jurek, T., & Zawadzki, M. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion.[2][6] Molecules. [Link]

  • PubChem. (n.d.). Mifepristone (Compound Summary).[2][[“]][5][7][9][14][15] [Link]

Sources

Application Note: Robust Sample Preparation Strategies for Mifepristone Quantitation in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and bioanalytical scientists involved in the quantification of Mifepristone (RU-486) in human plasma.[1] It synthesizes established methodologies with practical, field-proven insights to ensure high sensitivity, reproducibility, and regulatory compliance (e.g., FDA/EMA bioanalytical guidelines).[2]

Introduction & Scientific Context

Mifepristone (11β-[p-(Dimethylamino)phenyl]-17β-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one) is a synthetic steroid with antiprogestational and antiglucocorticoid activity.[1][2][3][4][5][6] It is widely used for medical termination of pregnancy and the management of hyperglycemia in Cushing’s syndrome.[4]

Accurate quantification in human plasma is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM).[1] However, the analysis faces specific challenges:

  • Lipophilicity: With a LogP of ~3.8–4.9, mifepristone binds heavily to plasma proteins (albumin and

    
    -acid glycoprotein), requiring aggressive disruption during extraction.
    
  • Basicity: The dimethylamine group (pKa ~4.[7]9) means the molecule's charge state is pH-dependent.[1][2] At physiological pH (7.4), it is largely uncharged, but slight acidification can protonate it, altering extraction efficiency.

  • Matrix Complexity: Human plasma contains phospholipids that can cause significant ion suppression in LC-MS/MS if not removed.[1][2]

This guide presents two validated protocols:

  • Protocol A (Gold Standard): Liquid-Liquid Extraction (LLE) for maximum sensitivity and cleanliness.[1][2]

  • Protocol B (High Throughput): Protein Precipitation (PPT) for rapid clinical screening.[1]

Pre-Analytical Variables & Handling

  • Matrix: Human plasma (K2EDTA or Lithium Heparin).[1] EDTA is generally preferred for LC-MS/MS to prevent cation adduct formation.[1][2]

  • Storage: Plasma samples are stable at -20°C for at least 1 month. Avoid repeated freeze-thaw cycles (>3 cycles) to prevent protein denaturation which may trap the analyte.[1][2]

  • Light Sensitivity: Mifepristone is a steroid derivative; while relatively stable, samples should be processed under ambient light but stored in amber vials or away from direct UV sources to prevent potential photodegradation.

Protocol A: Liquid-Liquid Extraction (LLE) – The Gold Standard

Objective: To achieve the lowest Limit of Quantitation (LOQ ~0.5 ng/mL) and minimal matrix effects by selectively extracting the analyte while leaving phospholipids and proteins behind.[1]

Mechanistic Rationale
  • pH Adjustment: We utilize an alkaline buffer (pH 9) to ensure the dimethylamine group (pKa ~4.[1]9) is fully deprotonated (neutral).[1] This maximizes partitioning into the organic solvent.

  • Solvent Selection: Tert-butyl methyl ether (TBME) is superior to diethyl ether due to its lower volatility (safer, more reproducible) and high selectivity for lipophilic steroids.[1][2]

Reagents
  • Internal Standard (IS): Mifepristone-d3 (Recommended) or Levonorgestrel.[1][2]

  • Extraction Buffer: 0.5 M Ammonium Carbonate (pH 9.0).

  • Extraction Solvent: TBME (HPLC Grade).[1]

  • Reconstitution Solvent: Methanol:Water (50:50 v/v).[1]

Step-by-Step Workflow
  • Aliquot: Transfer 200 µL of human plasma into a 12 mL glass centrifuge tube (or 2 mL polypropylene tube).

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL). Vortex gently.

  • Alkalinization: Add 200 µL of 0.5 M Ammonium Carbonate (pH 9). Vortex for 10 seconds.

    • Critical Step: This adjusts the sample pH > pKa, neutralizing the mifepristone.

  • Extraction: Add 2.0 mL of TBME.

  • Agitation: Shake mechanically (reciprocating shaker) for 10–15 minutes.

  • Phase Separation: Centrifuge at 3,000 × g for 5–10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) or carefully pipette the upper organic layer into a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve the residue in 100 µL of Reconstitution Solvent. Vortex for 1 minute and transfer to an autosampler vial.

Protocol B: Protein Precipitation (PPT) – High Throughput

Objective: Rapid sample processing for high-concentration samples or large clinical batches where LOQ requirements are less stringent (>5 ng/mL).[1][2]

Mechanistic Rationale
  • Solvent: Acetonitrile (ACN) is used to precipitate proteins.[1]

  • Dilution: The supernatant is diluted with water to match the initial mobile phase composition, preventing "solvent effects" (peak broadening) during injection.

Step-by-Step Workflow
  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube or 96-well plate.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing the Internal Standard.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean well/vial.

  • Adjustment: Add 100 µL of HPLC-grade Water (or 0.1% Formic Acid in water).

    • Why? Reduces the organic strength to ~37%, allowing the analyte to focus on the column head during the LC gradient.

  • Injection: Inject 5–10 µL.

Visualization: Decision Tree & Workflow

The following diagram illustrates the logic flow for selecting the appropriate method and the critical mechanistic steps for the LLE protocol.

Mifepristone_Workflow Start Start: Human Plasma Sample Decision Sensitivity Requirement? Start->Decision LLE_Path High Sensitivity (LOQ < 1 ng/mL) PK / Bioequivalence Decision->LLE_Path High PPT_Path High Throughput (LOQ > 5 ng/mL) Clinical Screening Decision->PPT_Path Standard Step1 Add Buffer (pH 9) Neutralize Amine LLE_Path->Step1 Step2 Extract with TBME Partition into Organic Step1->Step2 Step3 Evaporate & Reconstitute Concentrate Analyte Step2->Step3 Analysis LC-MS/MS Analysis (C18 Column, MRM) Step3->Analysis StepB1 Add ACN + IS Precipitate Proteins PPT_Path->StepB1 StepB2 Centrifuge & Dilute Match Mobile Phase StepB1->StepB2 StepB2->Analysis

Figure 1: Decision matrix and workflow for Mifepristone sample preparation. LLE is recommended for high-sensitivity applications due to superior matrix cleanup.[1][2]

LC-MS/MS Analytical Conditions

To complement the sample preparation, the following chromatographic and mass spectrometric parameters are recommended.

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[8][9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 – 0.6 mL/min.

Mass Spectrometry (ESI+): Mifepristone is detected in Positive Electrospray Ionization (ESI+) mode.[1][6][8][9]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
Mifepristone 430.2372.225Quantifier
Mifepristone 430.2134.140Qualifier
Mifepristone-d3 433.2375.225Internal Standard

Validation Parameters & Troubleshooting

Expected Performance (LLE Method)
  • Recovery: >85% (Consistent across Low, Med, High QC).

  • Matrix Effect: ±15% (Minimal ion suppression due to removal of phospholipids).[1]

  • Linearity: 0.5 – 1000 ng/mL (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1][8][10]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Incorrect pH during extraction.[1]Ensure 0.5M Ammonium Carbonate is pH 9.0. If pH < 5, mifepristone remains protonated and stays in the aqueous phase.
Drifting Retention Time Column contamination.If using PPT, phospholipids may accumulate. Switch to LLE or add a "sawtooth" wash step (95% B) at the end of the gradient.
Carryover Adsorption to injector.Use a needle wash solution containing 50% ACN / 10% Isopropanol / 0.1% Formic Acid.
Peak Tailing Secondary interactions.Ensure 0.1% Formic Acid is present in both mobile phases to mask free silanols on the column.

References

  • Tang, C. et al. (2009). "Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study."[1] Biomedical Chromatography. Link

  • Kłys, M. et al. (2022). "Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion." MDPI. Link[1][2]

  • Guo, Z. et al. (2006). "An HPLC method for the determination of ng mifepristone in human plasma."[9][10] Journal of Chromatography B. Link

  • Homer, N. Z. et al. (2009). "Quantitative Analysis of RU38486 (Mifepristone) by HPLC Triple Quadrupole Mass Spectrometry." Journal of Steroid Biochemistry and Molecular Biology. Link

  • PubChem. "Mifepristone Compound Summary." National Library of Medicine. Link

Sources

Revolutionizing Bioanalysis: A Robust Solid-Phase Extraction Protocol for Mifepristone and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and clinical diagnostics, the precise quantification of mifepristone and its active metabolites is paramount for understanding its pharmacokinetics, efficacy, and safety. This application note presents a detailed, field-proven solid-phase extraction (SPE) protocol designed for the efficient isolation and concentration of mifepristone and its primary metabolites from biological matrices. Grounded in the principles of chemical selectivity and analytical rigor, this guide provides researchers, scientists, and drug development professionals with a comprehensive workflow, from sample pre-treatment to final elution, ensuring high-quality extracts for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Analytical Imperative: Why a Specialized SPE Protocol is Crucial

Mifepristone (RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties. Its clinical applications are expanding, necessitating robust analytical methods for its monitoring. Following administration, mifepristone is extensively metabolized, primarily through N-demethylation and hydroxylation, to form active metabolites that contribute to its overall pharmacological effect.[1] The accurate measurement of both the parent drug and its metabolites is therefore essential for a complete pharmacokinetic profile.

Biological matrices such as plasma and serum are complex, containing a myriad of endogenous substances that can interfere with analysis, leading to ion suppression or enhancement in mass spectrometry. Solid-phase extraction emerges as a superior sample preparation technique, offering significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher analyte concentration, and reduced solvent consumption.

Understanding the Analytes: Physicochemical Properties of Mifepristone and its Metabolites

The selection of an appropriate SPE sorbent and the optimization of the extraction protocol are critically dependent on the physicochemical properties of the target analytes. Mifepristone and its metabolites are structurally similar steroids, exhibiting a high degree of lipophilicity.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP
MifepristoneC29H35NO2429.63.8 - 5.4
N-desmethyl-mifepristoneC28H33NO2415.63.6
N,N-didesmethyl-mifepristoneC27H31NO2401.5Not available
22-Hydroxy-mifepristoneC29H35NO3445.62.5

Data sourced from PubChem and other chemical databases.[2][3][4]

The LogP values indicate that mifepristone and its demethylated metabolites are highly non-polar, making them ideal candidates for reversed-phase SPE. The hydroxylated metabolite is slightly more polar, but still retains significant non-polar character.

The SPE Workflow: A Step-by-Step Protocol

This protocol is optimized for a reversed-phase mechanism, leveraging the hydrophobic interactions between the analytes and a non-polar stationary phase. A polymeric, water-wettable sorbent like Oasis HLB (Hydrophilic-Lipophilic Balanced) is recommended due to its excellent retention for a broad range of compounds and its resistance to drying, which improves reproducibility.[2][3][5]

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Pretreat 1. Protein Precipitation (e.g., with Acetonitrile) Condition 2. Condition Sorbent (Methanol) Pretreat->Condition Equilibrate 3. Equilibrate Sorbent (Water) Condition->Equilibrate Load 4. Load Sample Equilibrate->Load Wash 5. Wash Sorbent (e.g., 5% Methanol in Water) Load->Wash Elute 6. Elute Analytes (e.g., Methanol or Acetonitrile) Wash->Elute Evaporate 7. Evaporate Eluate Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A comprehensive workflow for the solid-phase extraction of mifepristone and its metabolites.

Materials and Reagents
  • SPE Cartridges: Oasis HLB, 30 mg, 1 mL (or similar polymeric reversed-phase sorbent)

  • Biological Matrix: Plasma or serum

  • Internal Standard (IS): Mifepristone-d3 or a structurally similar compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other acid/base for pH adjustment, if necessary)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

Detailed Protocol

Step 1: Sample Pre-treatment

  • Rationale: To precipitate proteins that can clog the SPE cartridge and interfere with the analysis. Acetonitrile is an effective protein precipitating agent and is compatible with reversed-phase SPE.

  • Procedure:

    • To 500 µL of plasma or serum in a microcentrifuge tube, add a known concentration of the internal standard.

    • Add 1 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Dilute the supernatant with 1 mL of water to reduce the organic solvent concentration, ensuring efficient binding to the SPE sorbent.

Step 2: Sorbent Conditioning

  • Rationale: To activate the stationary phase and ensure reproducible interaction with the analytes.

  • Procedure:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through each cartridge. Do not allow the sorbent to dry.

Step 3: Sorbent Equilibration

  • Rationale: To create a liquid environment similar to the sample, which promotes the partitioning of the analytes onto the stationary phase.

  • Procedure:

    • Pass 1 mL of water through each cartridge. Again, do not allow the sorbent to dry. For water-wettable polymers like Oasis HLB, this step is less critical but is still good practice for robust methods.[3][5]

Step 4: Sample Loading

  • Rationale: The analytes in the pre-treated sample will be retained on the sorbent via hydrophobic interactions.

  • Procedure:

    • Load the diluted supernatant from Step 1 onto the conditioned and equilibrated SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min). A slow flow rate is crucial for efficient retention.

Step 5: Washing

  • Rationale: To remove polar, water-soluble interferences that were not removed during protein precipitation. The wash solvent should be weak enough to not elute the analytes of interest.

  • Procedure:

    • Wash the cartridge with 1 mL of 5% methanol in water. This will remove hydrophilic impurities while retaining the lipophilic mifepristone and its metabolites.

    • Dry the sorbent bed by applying a high vacuum for 5-10 minutes. This step is important to remove any residual aqueous solution before elution with an organic solvent.

Step 6: Elution

  • Rationale: To disrupt the hydrophobic interactions and release the analytes from the sorbent. A strong organic solvent is used for this purpose.

  • Procedure:

    • Place clean collection tubes inside the manifold.

    • Elute the analytes with 1 mL of methanol or acetonitrile. A second elution with another 1 mL of the same solvent can be performed to ensure complete recovery.

Step 7 & 8: Evaporation and Reconstitution

  • Rationale: To concentrate the sample and exchange the solvent to one that is compatible with the initial mobile phase of the LC-MS/MS analysis.

  • Procedure:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of the initial mobile phase of your LC method (e.g., 50:50 methanol:water).

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

Troubleshooting and Method Optimization

ProblemPotential CauseSuggested Solution
Low Analyte Recovery Sample Breakthrough: Loading flow rate is too high, or the organic content of the sample is too high.Decrease the loading flow rate. Ensure the sample is adequately diluted with water before loading.
Incomplete Elution: Elution solvent is too weak or the volume is insufficient.Use a stronger elution solvent (e.g., acetonitrile or a mixture with a small amount of modifier). Increase the elution volume or perform a second elution.
Poor Reproducibility Sorbent Drying: The sorbent bed dried out before sample loading.Ensure the sorbent remains wetted after conditioning and equilibration (less of an issue with water-wettable polymers).
Inconsistent Flow Rates: Variable vacuum pressure during loading, washing, or elution.Use a vacuum manifold with flow control or a positive pressure manifold for more consistent flow rates.
High Matrix Effects Insufficient Washing: The wash step is not effectively removing interferences.Optimize the wash solution. A slightly higher percentage of organic solvent may be needed, but be careful not to elute the analytes.
Co-elution of Interferences: The elution solvent is too strong and is eluting both analytes and interferences.Consider a more selective sorbent or a multi-step elution with solvents of increasing strength.

Conclusion: A Foundation for Accurate Bioanalysis

This detailed solid-phase extraction protocol provides a robust and reliable method for the isolation of mifepristone and its metabolites from complex biological matrices. By understanding the chemical principles behind each step and adhering to a systematic workflow, researchers can achieve high analyte recovery and clean extracts, which are essential for accurate and precise quantification by LC-MS/MS. This protocol serves as a strong foundation that can be further optimized and validated for specific research needs, ultimately contributing to a deeper understanding of the pharmacology of mifepristone.

References

  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Corporation. [Link]

  • N-desmethyl-mifepristone. PubChem. [Link]

  • Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. ResearchGate. [Link]

  • 22-Hydroxy Mifepristone. PubChem. [Link]

  • Mifepristone. PubChem. [Link]

  • Mifepristone: Bioavailability, pharmacokinetics and use-effectiveness. ResearchGate. [Link]

  • N-nitroso-desmethyl-mifepristone. PubChem. [Link]

  • N,N-Didesmethyl Mifepristone-D4. Veeprho. [Link]

  • Hydroxy mifepristone. Shimadzu Chemistry & Diagnostics. [Link]

  • N-Demethyl Mifepristone-d3. PubChem. [Link]

  • Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. MDPI. [Link]

  • NDA 20-687, Mifepristone Tablets, 200 mg. accessdata.fda.gov. [Link]

  • Mifepristone. Wikipedia. [Link]

  • Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. National Center for Biotechnology Information. [Link]

  • mifepristone. drugs.com. [Link]

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Application Note: Quantitative Analysis of Mifepristone and its Metabolites in Preclinical Species using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Mifepristone (RU-486) is a synthetic steroid with potent antiprogestin and antiglucocorticoid properties.[1][2][3] It is clinically utilized for medical termination of pregnancy and for managing hyperglycemia in patients with Cushing's syndrome.[4] In preclinical drug development, understanding the pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount. The metabolism of mifepristone leads to the formation of several active metabolites that contribute to its overall pharmacological effect.[5][6][7] Therefore, accurate quantitation of both the parent drug and its key metabolites in biological matrices from preclinical species is essential for a comprehensive assessment of its efficacy and safety.[8][9]

This application note provides a detailed protocol for the simultaneous quantification of mifepristone and its major metabolites—N-desmethyl-mifepristone (M1), N,N-didesmethyl-mifepristone (M2), and hydroxylated mifepristone (M3)—in plasma from common preclinical species such as rats and mice. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical assays due to its high sensitivity, specificity, and throughput.[10][11][12]

The Importance of Metabolite Quantitation

The quantitation of drug metabolites in preclinical studies is a regulatory expectation and a scientific necessity.[8][9][13] The "Metabolites in Safety Testing" (MIST) guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA) requires the assessment of metabolites found in humans to ensure they have been adequately tested for safety in preclinical toxicology studies.[13][14]

Key objectives of quantifying mifepristone metabolites include:

  • Pharmacokinetic/Toxicokinetic (PK/TK) Assessment: To determine the exposure levels of both the parent drug and its metabolites, which is crucial for correlating with efficacy and toxicity findings.

  • Understanding Active Moieties: Mifepristone's metabolites are known to be pharmacologically active, retaining affinity for progesterone and glucocorticoid receptors.[5][6][7] Quantifying them helps to understand the total active drug exposure.

  • Interspecies Comparison: Comparing metabolite profiles between preclinical species and humans helps in selecting the most appropriate animal model for toxicology studies.[15]

Mifepristone Metabolic Pathway

Mifepristone is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the main contributor.[3][4][6][16] The primary metabolic pathways involve N-demethylation and hydroxylation.[5][15][16]

The major metabolites are:

  • N-desmethyl-mifepristone (Metapristone, M1, RU 42633): The most predominant metabolite.[12][15][16]

  • N,N-didesmethyl-mifepristone (M2, RU 42848): Formed by the subsequent demethylation of M1.[15][16]

  • Hydroxylated mifepristone (M3, RU 42698): Results from the hydroxylation of the 17-propynyl chain.[16]

Mifepristone_Metabolism Mifepristone Mifepristone (RU-486) M1 N-desmethyl-mifepristone (M1, Metapristone) Mifepristone->M1 N-demethylation (CYP3A4) M3 Hydroxylated mifepristone (M3) Mifepristone->M3 Hydroxylation (CYP3A4) M2 N,N-didesmethyl-mifepristone (M2) M1->M2 N-demethylation (CYP3A4)

Bioanalytical Method Protocol

This protocol is designed for the quantitation of mifepristone and its metabolites in rodent plasma. It should be validated in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry.[10][17][18]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a robust and effective method for extracting mifepristone and its metabolites from plasma, providing clean extracts with good recovery.[12][19]

Protocol:

  • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • To 100 µL of plasma in a polypropylene tube, add 20 µL of internal standard (IS) working solution (e.g., Mifepristone-d3 or a structurally similar compound like levonorgestrel).[19][20]

  • Vortex briefly to mix.

  • Add 200 µL of 0.5 M ammonium carbonate solution (pH 9) to basify the sample.[20]

  • Add 2 mL of diethyl ether or methyl tert-butyl ether (MTBE) as the extraction solvent.[11][19][20]

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following conditions provide a starting point for method development and should be optimized for the specific instrument used.

ParameterRecommended Condition
LC System UPLC/UHPLC system
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[12]
Flow Rate 0.4 mL/min[21]
Gradient 0-0.5 min (20% B), 0.5-4.5 min (20-80% B), 4.5-5.5 min (95% B), 5.5-8.0 min (20% B)[12]
Injection Volume 2-15 µL[12][21]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[11][21]
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions (Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mifepristone430.1372.121
N-desmethyl-mifepristone (M1)416.1358.020
Hydroxylated mifepristone (M3)446.1388.130
Mifepristone-d3 (IS)433.1375.121
Note: These are example transitions and must be optimized for your specific instrument and standards.[22] N,N-didesmethyl-mifepristone (M2) can also be added.

Method Validation

A full validation of the bioanalytical method is required to ensure its reliability for preclinical studies.[10] The validation should be performed according to the latest FDA or ICH M10 guidelines.[10][23]

Summary of Validation Parameters:

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity & Range The range of concentrations over which the method is accurate and precise.Calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).For QCs, precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ).
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Stability Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Experimental Workflow and Data Analysis

The overall workflow from sample collection to data reporting is a systematic process designed to ensure data integrity.

Workflow cluster_preclinical Preclinical Study cluster_bioanalysis Bioanalytical Laboratory cluster_reporting Data Interpretation Dosing Dosing in Preclinical Species (e.g., Rat, Mouse) Collection Biological Sample Collection (Plasma) Dosing->Collection Storage Sample Storage (-80°C) Collection->Storage Preparation Sample Preparation (LLE) Storage->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Processing Data Processing (Integration & Calibration) Analysis->Processing Quant Concentration Calculation Processing->Quant PK PK/TK Parameter Calculation Quant->PK Report Final Report Generation PK->Report

Data Analysis and Sample Data

The concentration of mifepristone and its metabolites in the unknown samples is determined by interpolating the peak area ratio (analyte/IS) against a calibration curve constructed using standards of known concentrations.

Example of Processed QC Sample Data:

QC LevelNominal Conc. (ng/mL)NMean Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
Mifepristone
LLOQ0.550.4896.07.2
Low QC1.551.55103.35.1
Mid QC50548.997.83.8
High QC4005408.2102.14.5
N-desmethyl-mifepristone (M1)
LLOQ0.550.53106.08.5
Low QC1.551.4697.36.3
Mid QC50551.5103.04.1
High QC4005395.798.94.9
Note: Data is for illustrative purposes only.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantitation of mifepristone and its major active metabolites in preclinical plasma samples. The described sample preparation technique and analytical conditions provide a solid foundation for method development. Adherence to rigorous validation guidelines is critical to ensure the generation of high-quality, reliable data that can confidently support drug development decisions and regulatory submissions. Accurate metabolite quantitation is indispensable for fully characterizing the pharmacokinetic and safety profile of mifepristone in a preclinical setting.

References

  • National Center for Biotechnology Information (2024). Mifepristone - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Frontiers in Drug Safety and Regulation (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Wu, W. N., McKown, L. A., Moyer, M. D., Johannsen, T. B., & Takacs, A. R. (2008). In vitro metabolism of mifepristone (RU-486) in rat, monkey and human hepatic S9 fractions: identification of three new mifepristone metabolites. Xenobiotica. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Szpot, P., Wachełko, O., Jurek, T., & Zawadzki, M. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. Molecules. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Bernal-Sore, I., Navarro-Villalba, E., Zorzano, A., & Guma, A. (2020). Mifepristone for Treatment of Metabolic Syndrome: Beyond Cushing's Syndrome. Frontiers in Endocrinology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Bernal-Sore, I., Navarro-Villalba, E., Zorzano, A., & Guma, A. (2020). Mifepristone for Treatment of Metabolic Syndrome: Beyond Cushing's Syndrome. PMC. Retrieved from [Link]

  • Shirasaka, Y., Usui, T., Sakaki, T., & Inui, K. I. (2009). Metabolic Activation of Mifepristone [RU486; 17β-Hydroxy-11β-(4-dimethylaminophenyl)-17α-(1-propynyl)-estra-4,9-dien-3-one] by Mammalian Cytochromes P450 and the Mechanism-Based Inactivation of Human CYP2B6. Drug Metabolism and Disposition. Retrieved from [Link]

  • ManTech Publications. (2019). Role of Drug Metabolite Profiling in Drug Discovery and Development. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). The Role of Metabolomics in Drug Development and Toxicology. Retrieved from [Link]

  • Homer, K. B., Hay-Moffatt, S., Jeevan, D., Sarma, M. K., & Smith, R. (2012). QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Identification and quantitation of mifepristone and its N-demethyl metabolite in the plasma of an aborted fetus by liquid chromatography–quadrupole–time-of-flight–mass spectrometry (LC–Q–TOFMS) and ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS–MS). Retrieved from [Link]

  • De Zwart, L., Gubbens, J., De Boer, T., Van De Merbel, N. C., & O'Connor, D. (2016). Best Practices for Metabolite Quantification in Drug Development: Updated Recommendation from The European Bioanalysis Forum. Taylor & Francis Online. Retrieved from [Link]

  • Chen, Y., & Li, F. (2021). Metabolite Identification in the Preclinical and Clinical Phase of Drug Development. Drug Metabolism Reviews. Retrieved from [Link]

  • Paracelsus Medical University. (2024). A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice. PMU Research Portal. Retrieved from [Link]

  • Van De Merbel, N., De Boer, T., & Gubbens, J. (2016). Best practices for metabolite quantification in drug development: updated recommendation from the European Bioanalysis Forum. PubMed. Retrieved from [Link]

  • Szpot, P., Wachełko, O., Jurek, T., & Zawadzki, M. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. MDPI. Retrieved from [Link]

  • Felder, T. K., Koll, L. G., Feichtinger, M., Radacher, M., & Kofler, B. (2024). A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice. RSC Publishing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). MIFEPREX (mifepristone) Tablets Label. Retrieved from [Link]

  • Heikinheimo, O. (2003). The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mifepristone. PubChem. Retrieved from [Link]

  • Felder, T. K., et al. (2024). A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice. Royal Society of Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. Retrieved from [Link]

  • Frontiers Media S.A. (2024). Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial. Retrieved from [Link]

  • Wikipedia. (n.d.). Mifepristone. Retrieved from [Link]

  • Heikinheimo, O. (2003). The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action. PubMed. Retrieved from [Link]

  • Sitruk-Ware, R., & Spitz, I. M. (2003). Pharmacological properties of mifepristone: Toxicology and safety in animal and human studies. ResearchGate. Retrieved from [Link]

  • Guo, Z., et al. (2006). An HPLC method for the determination of ng mifepristone in human plasma. ResearchGate. Retrieved from [Link]

  • Consensus. (n.d.). Pharmacokinetics of mifepristone in different populations. Retrieved from [Link]

  • Guo, Z., Chu, C., Yin, G., He, M., Fu, K., & Wu, J. (2006). An HPLC method for the determination of ng mifepristone in human plasma. PubMed. Retrieved from [Link]

  • Heikinheimo, O., & Lahteenmaki, P. (1995). Clinical pharmacokinetics of mifepristone. PubMed. Retrieved from [Link]

  • Li, M., et al. (2024). Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting condit. Frontiers in Pharmacology. Retrieved from [Link]

Sources

Application and Protocol for the Use of N-Demethyl Mifepristone-d3 in Therapeutic Drug Monitoring Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Significance of Mifepristone and the Need for Therapeutic Drug Monitoring

Mifepristone (also known as RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1][2] Its clinical applications are expanding, ranging from its well-established use in medical termination of pregnancy to the treatment of hyperglycemia in patients with Cushing's syndrome and investigations into its potential in psychiatry and oncology.[2][3] Given its significant physiological effects and potential for drug-drug interactions, particularly with substrates of the CYP3A4 enzyme system which is primarily responsible for its metabolism, precise and reliable monitoring of mifepristone and its active metabolites in patients is crucial for optimizing therapeutic outcomes and ensuring patient safety.[4]

Therapeutic Drug Monitoring (TDM) is a critical discipline in clinical chemistry and pharmacology that involves measuring drug concentrations in biological fluids to tailor drug dosage to the individual patient. For a compound like mifepristone, with its complex pharmacokinetics and metabolism, TDM can be invaluable.[1] The primary route of mifepristone metabolism involves N-demethylation, leading to the formation of several metabolites, with N-monodemethylated mifepristone (N-Demethyl Mifepristone or RU 42 633) being one of the most prominent found in plasma.[4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM due to its high sensitivity, selectivity, and specificity.[5][6] A cornerstone of accurate and precise quantification in LC-MS/MS is the use of an appropriate internal standard (IS). An ideal IS should mimic the analytical behavior of the analyte of interest as closely as possible to compensate for variations during sample preparation and analysis.[6][7]

The Role and Advantages of N-Demethyl Mifepristone-d3 as an Internal Standard

For the quantification of N-Demethyl Mifepristone, the use of a stable isotope-labeled (SIL) internal standard, such as N-Demethyl Mifepristone-d3, is highly recommended.[8][9][10] SIL internal standards are considered the "gold standard" for quantitative bioanalysis using LC-MS/MS.[8][9] They are chemically identical to the analyte, with the only difference being the presence of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N) in their structure.[9]

The key advantages of using N-Demethyl Mifepristone-d3 include:

  • Correction for Matrix Effects : Biological matrices like plasma are complex and can contain endogenous components that co-elute with the analyte and interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement.[5][7] Since N-Demethyl Mifepristone-d3 has nearly identical physicochemical properties to the endogenous N-Demethyl Mifepristone, it will experience the same matrix effects, allowing for accurate correction.[6][7]

  • Compensation for Sample Preparation Variability : Losses can occur during various steps of sample preparation, such as extraction, evaporation, and reconstitution.[6] As the SIL-IS is added at the beginning of the sample preparation process, it will be subject to the same losses as the analyte, ensuring that the ratio of the analyte to the IS remains constant.

  • Improved Accuracy and Precision : By accounting for variability in sample preparation and matrix effects, the use of a SIL-IS significantly improves the accuracy and precision of the analytical method, leading to more reliable and reproducible results.[6][9]

Experimental Workflow for Therapeutic Drug Monitoring

The following diagram illustrates the general workflow for the therapeutic drug monitoring of N-Demethyl Mifepristone using N-Demethyl Mifepristone-d3 as an internal standard.

TDM_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection Patient Sample Collection (e.g., Plasma, Serum) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage IS_Spiking Spiking with N-Demethyl Mifepristone-d3 (IS) Sample_Storage->IS_Spiking Sample_Preparation Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) IS_Spiking->Sample_Preparation LC_Separation LC Separation Sample_Preparation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Peak Area Ratio) MS_Detection->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification Result_Reporting Result Reporting and Clinical Interpretation Quantification->Result_Reporting

Caption: General workflow for N-Demethyl Mifepristone TDM.

Protocol: Quantification of N-Demethyl Mifepristone in Human Plasma by LC-MS/MS

This protocol provides a detailed methodology for the quantification of N-Demethyl Mifepristone in human plasma. It is intended as a starting point and should be fully validated according to regulatory guidelines such as those from the FDA and EMA before implementation for clinical sample analysis.[11][12][13][14]

Materials and Reagents
  • N-Demethyl Mifepristone analytical standard

  • N-Demethyl Mifepristone-d3 internal standard[10][15][16][17][18]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • tert-Butyl methyl ether (for Liquid-Liquid Extraction)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Demethyl Mifepristone and N-Demethyl Mifepristone-d3 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the N-Demethyl Mifepristone stock solution in methanol:water (50:50, v/v) to create working standard solutions for spiking into plasma to generate calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the N-Demethyl Mifepristone-d3 stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Controls
  • Calibration Standards: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards at concentrations ranging from, for example, 0.5 to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 75, and 400 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the N-Demethyl Mifepristone-d3 internal standard working solution (100 ng/mL).

  • Vortex briefly.

  • Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).[19]

  • Add 1 mL of tert-butyl methyl ether.[19]

  • Vortex for 5-10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow Start 100 µL Plasma Sample Add_IS Add 20 µL IS (N-Demethyl Mifepristone-d3) Start->Add_IS Add_Buffer Add 200 µL Ammonium Carbonate (pH 9) Add_IS->Add_Buffer Add_Solvent Add 1 mL tert-Butyl Methyl Ether Add_Buffer->Add_Solvent Vortex Vortex (10 min) Add_Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N₂ Stream) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Liquid-Liquid Extraction Protocol.

LC-MS/MS Instrument Parameters

The following table provides suggested starting parameters for the LC-MS/MS analysis. These will need to be optimized for the specific instrument being used.

ParameterRecommended Setting
LC System
ColumnC18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium formate with 0.1% formic acid in water[19]
Mobile Phase B0.1% Formic acid in acetonitrile[19]
Flow Rate0.4 mL/min[19]
Injection Volume5 µL
GradientStart with 5% B, ramp to 95% B, hold, and re-equilibrate.
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive[19]
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transitions
N-Demethyl MifepristoneQ1: m/z 416.2 -> Q3: m/z 358.2 (Quantifier), m/z 134.1 (Qualifier)
N-Demethyl Mifepristone-d3Q1: m/z 419.2 -> Q3: m/z 361.2 (Quantifier)

Note: The exact m/z values for MRM transitions should be determined by direct infusion of the analytical standards and optimized on the specific mass spectrometer being used.

Data Analysis and Quantification
  • Integrate the peak areas of the quantifier MRM transitions for both N-Demethyl Mifepristone and N-Demethyl Mifepristone-d3.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.

  • Determine the concentration of N-Demethyl Mifepristone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

A full validation of the bioanalytical method must be performed in accordance with regulatory guidelines.[13][14] Key validation parameters to be assessed include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The use of N-Demethyl Mifepristone-d3 as a stable isotope-labeled internal standard is essential for the development of a robust, accurate, and precise LC-MS/MS method for the therapeutic drug monitoring of N-Demethyl Mifepristone. The protocol outlined in this application note provides a solid foundation for researchers and clinicians to establish a reliable bioanalytical assay. Adherence to rigorous method validation principles is paramount to ensure that the generated data is of high quality and suitable for making informed clinical decisions.

References

  • Bijleveld, Y., et al. (2014). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 6(1), 69-81.
  • U.S. Food and Drug Administration. (2000). MIFEPREX (mifepristone) Tablets Label. Retrieved from [Link]

  • Drugs.com. (n.d.). Mifepristone. Retrieved from [Link]

  • Wikipedia. (2024, February 19). Mifepristone. Retrieved from [Link]

  • Kaza, M., & Kaza, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. TrAC Trends in Analytical Chemistry, 115, 127-134.
  • StatPearls. (2024). Mifepristone. In StatPearls Publishing. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Chen, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6264-6272.
  • He, K., et al. (2009). Metabolic activation of mifepristone [RU486; 17beta-hydroxy-11beta-(4-dimethylaminophenyl)-17alpha-(1-propynyl)-estra-4,9-dien-3-one] by mammalian cytochromes P450 and the mechanism-based inactivation of human CYP2B6. Drug Metabolism and Disposition, 37(4), 829-838.
  • Kaza, M., & Kaza, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. Retrieved from [Link]

  • Homer, N., et al. (2024). A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice. Analytical Methods, 16(28), 4053-4062.
  • Szpot, P., et al. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. Molecules, 27(21), 7585.
  • Li, Y., et al. (2024). Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial. Frontiers in Pharmacology, 15, 1438918.
  • National Center for Biotechnology Information. (n.d.). N-desmethyl-mifepristone. In PubChem Compound Database. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Veeprho. (n.d.). N-Demethyl Mifepristone-D3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Demethyl Mifepristone-d3. In PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). LC–MS/MS extracted quantitation ion chromatogram of standard solutions and detected samples: a mifepristone and b misoprostol. Retrieved from [Link]

  • Clinivex. (n.d.). N-Demethyl Mifepristone-d3. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. Retrieved from [Link]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Ingenta Connect. (2015). LC-MS/MS determination of mifepristone in human plasma and its pharmacokinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). An HPLC method for the determination of ng mifepristone in human plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY. In PubMed Central. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2012). Center for Drug Evaluation and Research Application Number: 202246Orig1s000. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. In PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and quantitation of mifepristone and its N-demethyl metabolite in the plasma of an aborted fetus by liquid chromatography–quadrupole–time-of-flight–mass spectrometry (LC–Q–TOFMS) and ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS–MS). Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice. Retrieved from [Link]

  • Howland, R. H. (2013). Mifepristone as a therapeutic agent in psychiatry. Journal of psychosocial nursing and mental health services, 51(6), 11-14.

Sources

Troubleshooting & Optimization

Navigating Matrix Effects in Mifepristone Analysis by LC-MS/MS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of mifepristone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to a common and critical challenge: the matrix effect. In bioanalysis, the matrix effect refers to the alteration of an analyte's measured response due to the presence of other components in the sample.[1] This phenomenon can lead to inaccurate quantification, compromising the integrity of pharmacokinetic, toxicokinetic, and other critical studies.[1][2]

This resource is structured to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the robustness of your analytical methods.

Section 1: Understanding the Matrix Effect in Mifepristone Analysis

What are matrix effects and why are they a concern in mifepristone analysis?

Matrix effects are the influence of co-eluting, undetected compounds from the sample matrix on the ionization efficiency of the target analyte, in this case, mifepristone and its metabolites.[3] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which lead to inaccurate and unreliable quantitative results.[1] Biological matrices such as plasma, serum, and tissue homogenates are complex mixtures of endogenous components like phospholipids, proteins, salts, and lipids.[2] During LC-MS/MS analysis, particularly with electrospray ionization (ESI), these components can compete with mifepristone for ionization, altering the gas-phase ion formation and ultimately the detector response.[4][5] Given the critical applications of mifepristone, from pharmacological research to clinical use, accurate quantification is paramount.[6]

What are the primary causes of matrix effects in biological samples?

The most significant contributors to matrix effects in bioanalysis are phospholipids.[7][8] These abundant components of cell membranes are often co-extracted with analytes of interest and can cause profound ion suppression.[7][9] Other sources include:

  • Endogenous Molecules: Salts, proteins, and lipids can interfere with the ionization process.[2]

  • Metabolites: Structurally similar metabolites of mifepristone can co-elute and cause interference.[10]

  • Sample Collection and Processing Additives: Anticoagulants, stabilizers, and solvents used during sample preparation can introduce interfering substances.[11]

Section 2: Troubleshooting Guides & FAQs

This section provides a question-and-answer-based approach to common issues encountered during mifepristone analysis, offering step-by-step protocols and the rationale behind each troubleshooting strategy.

FAQ 1: My mifepristone signal is significantly lower in plasma samples compared to the standard in a pure solvent. How can I confirm this is a matrix effect?

This is a classic sign of ion suppression. To systematically diagnose this, a Post-Extraction Spike Analysis is the recommended approach.

Protocol: Post-Extraction Spike Analysis

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte (mifepristone) and internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Process a blank plasma sample through your entire extraction procedure. In the final step, spike the analyte and IS into the extracted matrix.

    • Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank plasma before starting the extraction procedure.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Interpretation of Results:

  • An ME value significantly less than 100% indicates ion suppression.

  • An ME value significantly greater than 100% indicates ion enhancement.

  • An ME value between 85% and 115% is generally considered acceptable.[11]

This experiment isolates the effect of the matrix on the analyte's signal from the efficiency of the extraction process.

FAQ 2: I've confirmed ion suppression. What is the most effective way to mitigate it?

The most effective strategy is to improve the sample preparation method to remove interfering matrix components before they enter the LC-MS/MS system.[3] Here's a comparison of common techniques:

Sample Preparation TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Ineffective at removing phospholipids and other small molecule interferences, often leading to significant matrix effects.[8][12]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be labor-intensive and may still co-extract some interfering lipids.[13] Published methods for mifepristone have successfully used LLE with diethyl ether.[6][14]
Solid-Phase Extraction (SPE) Separation based on the analyte's and interferences' differential affinity for a solid sorbent.Highly effective for removing a broad range of interferences, including phospholipids and salts.[15] Can be optimized for high selectivity.Requires method development and can be more time-consuming and expensive than PPT or LLE.

Recommendation: For robust and reliable mifepristone analysis, Solid-Phase Extraction (SPE) is often the preferred method.[16] Specialized SPE cartridges and plates designed for phospholipid removal are also commercially available and highly effective.[9][17][18]

Workflow for Method Selection to Mitigate Matrix Effects

start Initial Method Shows Significant Matrix Effect ppt Protein Precipitation (PPT) start->ppt Quick & Simple lle Liquid-Liquid Extraction (LLE) start->lle Better than PPT spe Solid-Phase Extraction (SPE) start->spe Most Effective Cleanup chromatography Optimize Chromatography ppt->chromatography If ME persists lle->chromatography If ME persists phospholipid_removal Specialized Phospholipid Removal SPE spe->phospholipid_removal For persistent phospholipid interference sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) phospholipid_removal->sil_is chromatography->sil_is result Robust and Reliable Assay sil_is->result lc_pump LC Pump autosampler Autosampler lc_pump->autosampler column LC Column autosampler->column tee column->tee ms Mass Spectrometer tee->ms syringe_pump Syringe Pump (Mifepristone Standard) syringe_pump->tee

Sources

Minimizing ion suppression in the analysis of mifepristone

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs for Minimizing Ion Suppression

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with ion suppression in the liquid chromatography-mass spectrometry (LC-MS) analysis of mifepristone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own assays effectively.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression, and why is it a significant problem in mifepristone analysis?

A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, mifepristone, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). This phenomenon primarily occurs in the ion source of the mass spectrometer, where competition for ionization between mifepristone and matrix components leads to a decreased ionization efficiency for our target analyte. This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.

The chemical structure of mifepristone makes it susceptible to these effects, and the complexity of biological matrices necessitates robust methods to mitigate this challenge.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Poor sensitivity and low signal intensity for mifepristone.

This is often a direct consequence of ion suppression. Here’s a systematic approach to diagnose and resolve this issue:

Step 1: Evaluate Your Sample Preparation Technique

The goal of sample preparation is to remove as many matrix components as possible while efficiently extracting mifepristone.

  • Protein Precipitation (PPT): While fast and simple, PPT is often the least effective at removing interfering phospholipids and other matrix components. If you are using PPT and experiencing suppression, consider more selective techniques.

  • Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup than PPT. The choice of an appropriate organic solvent is crucial for selectively extracting mifepristone while leaving behind polar interferences.

  • Solid-Phase Extraction (SPE): SPE is generally considered the gold standard for sample cleanup in bioanalysis. It provides the most significant reduction in matrix effects and can be tailored to the specific properties of mifepristone.

Comparative Efficacy of Sample Preparation Techniques:

Sample Preparation TechniqueRelative Matrix Effect (%)Mifepristone Recovery (%)Reference
Protein Precipitation (Acetonitrile)45-6085-95
Liquid-Liquid Extraction (MTBE)20-3590-105
Solid-Phase Extraction (C18)<1595-105

Recommended Protocol: Solid-Phase Extraction (SPE) for Mifepristone from Human Plasma

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid).

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute mifepristone with 1 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.

Step 2: Optimize Your Chromatographic Separation

Effective chromatographic separation is key to moving mifepristone away from co-eluting matrix components.

  • Column Chemistry: A C18 column is a common and effective choice for the reversed-phase separation of mifepristone.

  • Mobile Phase Composition: The use of an appropriate mobile phase can significantly impact ionization efficiency. A common mobile phase for mifepristone is a gradient of acetonitrile or methanol with water containing a small amount of an additive like formic acid or ammonium formate to promote protonation.

  • Gradient Elution: A well-designed gradient can effectively separate mifepristone from the "matrix band" that often elutes early in the run.

Workflow for LC Method Optimization:

Caption: Workflow for troubleshooting low mifepristone signal.

Issue 2: Inconsistent results and poor reproducibility.

Inconsistent results are often a symptom of variable ion suppression between samples.

Solution: Utilize an Internal Standard (IS)

An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., mifepristone-d4). The IS is added to all samples, standards, and quality controls at a constant concentration early in the sample preparation process. Since the IS is chemically identical to mifepristone, it will experience the same degree of ion suppression. By calculating the ratio of the mifepristone peak area to the IS peak area, the variability caused by ion suppression can be effectively normalized, leading to more accurate and reproducible results.

Logical Relationship of Internal Standard Correction:

G cluster_0 Sample 1 (Low Suppression) cluster_1 Sample 2 (High Suppression) Mifepristone_1 Mifepristone Signal (High) Ratio_1 Mifepristone/IS Ratio (X) Mifepristone_1->Ratio_1 IS_1 IS Signal (High) IS_1->Ratio_1 Result Consistent Calculated Concentration Ratio_1->Result Mifepristone_2 Mifepristone Signal (Low) Ratio_2 Mifepristone/IS Ratio (X) Mifepristone_2->Ratio_2 IS_2 IS Signal (Low) IS_2->Ratio_2 Ratio_2->Result

Caption: Use of an internal standard to correct for ion suppression.

Issue 3: Difficulty in meeting regulatory requirements for method validation.

Regulatory bodies like the FDA and EMA have strict guidelines for the validation of bioanalytical methods, including the assessment of matrix effects.

Solution: Perform a Quantitative Assessment of Matrix Factor

The matrix factor (MF) should be evaluated during method validation to demonstrate that the chosen sample preparation and chromatographic conditions effectively minimize ion suppression.

Experimental Protocol for Matrix Factor Assessment:

  • Prepare Three Sets of Samples:

    • Set A: Mifepristone standard prepared in the mobile phase.

    • Set B: Blank matrix extract (from at least 6 different sources) spiked with mifepristone at the same concentration as Set A.

    • Set C: Blank matrix extract.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate the Matrix Factor:

    • MF = (Peak Response in Set B - Peak Response in Set C) / Peak Response in Set A

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor: If an internal standard is used, the MF should be calculated for both the analyte and the IS, and the IS-normalized MF should be determined. The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤15%.

Advanced Troubleshooting: When Standard Approaches Are Not Enough

Q2: I've optimized my sample preparation and chromatography, but I still see significant ion suppression. What else can I do?

A2: If significant ion suppression persists, you may need to consider more advanced strategies:

  • Change the Ionization Source: If you are using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI). APCI is a gas-phase ionization technique and can be less susceptible to ion suppression from non-volatile matrix components.

  • Employ High-Resolution Mass Spectrometry (HRMS): HRMS instruments can differentiate between mifepristone and isobaric interferences based on their exact mass, providing a higher degree of selectivity.

  • Utilize 2D-LC: Two-dimensional liquid chromatography can provide a significant increase in peak capacity and resolving power, allowing for the separation of mifepristone from even the most complex matrix components.

References

  • King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942-950. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]

  • Zhu, Y., Zhang, Y., & Zhang, Y. (2011). Development and validation of a sensitive LC-MS/MS method for the determination of mifepristone in human plasma. Journal of pharmaceutical and biomedical analysis, 56(3), 599-603. [Link]

  • Chau, C. H., Lee, C. H., & Chan, H. S. (2004). Determination of mifepristone in human plasma by liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B, 804(2), 389-394. [Link]

  • Li, W., Li, J., & Li, Y. (2010). A simple and rapid LC-MS/MS method for the determination of mifepristone in human plasma. Journal of Chromatography B, 878(22), 2043-2047. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]

  • US Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Validation & Comparative

Technical Guide: Cross-Reactivity of Mifepristone Metabolites in Immunoassay vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Precise quantification of Mifepristone (RU-486) is critical for both its abortifacient applications and its use in treating Cushing’s syndrome (hypercortisolism). However, the drug’s extensive metabolism by Cytochrome P450 3A4 (CYP3A4) creates a significant bioanalytical challenge. Conventional immunoassays (ELISA/RIA) frequently overestimate parent drug concentrations due to structural homology between the parent molecule and its three primary metabolites (RU 42 633, RU 42 848, and RU 42 698).

This guide objectively compares the limitations of antibody-based detection against the specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It provides validated protocols and mechanistic insights to support researchers in selecting the appropriate analytical platform for pharmacokinetic (PK) and toxicological studies.

Metabolic Context & The Analytical Challenge

Mifepristone is a synthetic 19-nor steroid.[1] Its pharmacological activity and subsequent elimination are governed by hepatic metabolism via CYP3A4 .[2][3] The metabolic cascade produces three dominant circulating metabolites which often exceed the concentration of the parent drug in plasma.

The Metabolites[4][5][6][7]
  • RU 42 633 (N-monodemethylated): The most abundant metabolite in human plasma.[4][5]

  • RU 42 848 (N-didemethylated): Result of further demethylation.

  • RU 42 698 (Hydroxylated): Formed via terminal hydroxylation of the 17-propynyl chain.[4][5]

Visualization of Metabolic Pathway

The following diagram illustrates the CYP3A4-mediated biotransformation of Mifepristone.

MifepristoneMetabolism Mife Mifepristone (Parent Drug) CYP CYP3A4 Enzymatic Action Mife->CYP RU633 RU 42 633 (N-monodemethylated) *Major Interferent* CYP->RU633 Demethylation RU698 RU 42 698 (Hydroxylated) CYP->RU698 Hydroxylation RU848 RU 42 848 (N-didemethylated) RU633->RU848 Secondary Demethylation

Figure 1: CYP3A4-mediated metabolic pathway of Mifepristone.[2][3][6][4][5] Red nodes indicate metabolites with high potential for immunoassay cross-reactivity due to structural preservation of the steroid core.

The Problem: Immunoassay Cross-Reactivity

Mechanism of Failure

Immunoassays (ELISA, RIA) rely on antibodies raised against the mifepristone steroid core.

  • The Flaw: The metabolic changes (loss of methyl groups or hydroxylation of the side chain) are sterically small relative to the bulky steroid backbone.

  • The Consequence: Polyclonal antibodies, and even many monoclonals, cannot distinguish the parent drug from RU 42 633 or RU 42 848.

  • Clinical Impact: Because metabolites circulate at high concentrations and have long half-lives (up to 85 hours), immunoassays often yield false positives or overestimated AUC (Area Under the Curve) values, sometimes by a factor of 2–3x compared to specific methods.

Cross-Reactivity Profile (Generalized)
AnalyteStructural ModificationImmunoassay RecognitionResult
Mifepristone Parent100% BindingAccurate
RU 42 633 Loss of 1 Methyl groupHigh Affinity (~60-90%)False Elevation
RU 42 848 Loss of 2 Methyl groupsModerate Affinity (~40-70%)False Elevation
RU 42 698 Propynyl hydroxylationVariable AffinityVariable Interference

The Solution: LC-MS/MS Specificity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) solves the cross-reactivity problem by filtering molecules based on mass-to-charge ratio (


)  rather than structural shape.
Mechanism of Specificity

Even if metabolites co-elute (exit the chromatography column at the same time) with the parent drug, the mass spectrometer distinguishes them because they have different molecular weights.

  • Mifepristone: Precursor

    
     430.[7]
    
  • RU 42 633: Precursor

    
     416 (Mass shift -14 Da).
    
  • RU 42 848: Precursor

    
     402 (Mass shift -28 Da).
    
Validated LC-MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[8][7][9][10]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[8][9][11]

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Mifepristone 430.2372.230
RU 42 633 416.2358.230
RU 42 848 402.2344.232
Levonorgestrel (IS) 313.2245.228

Comparative Analysis: Head-to-Head

FeatureImmunoassay (ELISA/RIA)LC-MS/MS
Specificity Low. Suffers from metabolite cross-reactivity.[12]High. Distinguishes parent from metabolites by mass.
Sensitivity (LLOQ) Moderate (~10 ng/mL).High (0.5 – 5.0 ng/mL).
Throughput High (96-well plate format).Moderate (Serial injection, ~4-8 min/sample).
Cost per Sample Low (after kit purchase).High (instrumentation + skilled labor).
Data Integrity Prone to "Overestimation Error."Gold Standard for PK/PD studies.

Experimental Protocols

Protocol A: Assessing Cross-Reactivity in Immunoassay

Use this protocol to quantify the extent of error in your specific ELISA kit.

  • Preparation: Prepare stock solutions of pure Mifepristone, RU 42 633, and RU 42 848 (1 mg/mL in Methanol).

  • Spiking:

    • Set A: Spike blank plasma with Mifepristone at 100 ng/mL.

    • Set B: Spike blank plasma with RU 42 633 at 100 ng/mL (no parent drug).

    • Set C: Spike blank plasma with RU 42 848 at 100 ng/mL (no parent drug).

  • Assay: Run the ELISA according to manufacturer instructions.

  • Calculation:

    • Calculate the "Apparent Concentration" of Set B and Set C.

    • 
      .
      
  • Result: If Set B reads > 10 ng/mL, your assay has >10% cross-reactivity, rendering it unsuitable for accurate PK analysis.

Protocol B: Validated LC-MS/MS Workflow

Based on methodologies validated in Biomedical Chromatography (Tang et al., 2009).

  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot

      
       plasma into a glass tube.
      
    • Add

      
       Internal Standard (Levonorgestrel, 1 
      
      
      
      g/mL).
    • Add

      
      Diethyl Ether  (extraction solvent).
      
    • Vortex for 3 minutes; Centrifuge at

      
       for 10 min.
      
    • Transfer organic supernatant to a clean tube and evaporate to dryness under nitrogen stream at 40°C.

    • Reconstitute residue in

      
       Mobile Phase.
      
  • Chromatography (LC Conditions):

    • Column: C18 Reverse Phase (e.g., XTerra MS C18,

      
      , 
      
      
      
      ).
    • Mobile Phase: Acetonitrile : 5mM Ammonium Acetate (85:15 v/v).

    • Flow Rate: 0.3 mL/min.

    • Run Time: ~5.0 minutes.

  • Mass Spectrometry:

    • Monitor MRM transitions defined in Section 3.2.

    • Quantify using the ratio of Analyte Area / Internal Standard Area.

Analytical Decision Matrix

Use the following logic flow to determine the correct instrument for your study.

DecisionMatrix Start Start: Select Analytical Method Q1 Is the study for PK/Regulatory Submission? Start->Q1 ELISA Immunoassay (ELISA) Q1->ELISA No (Screening only) LCMS LC-MS/MS Q1->LCMS Yes (Required) ResultBad Risk: Overestimation due to Metabolite Interference ELISA->ResultBad High Cross-Reactivity ResultGood Outcome: Specific Quantitation of Parent & Metabolites LCMS->ResultGood Mass Separation

Figure 2: Decision matrix for selecting analytical methods. LC-MS/MS is the mandatory choice for regulatory and pharmacokinetic applications to avoid metabolite interference.

Conclusion

For the development of Mifepristone-based therapeutics, LC-MS/MS is the only scientifically defensible method for plasma quantification. The structural homology between Mifepristone and its demethylated metabolites (RU 42 633, RU 42 848) renders immunoassays liable to significant positive bias. Researchers must utilize mass spectrometry to ensure that pharmacokinetic profiles reflect the parent drug accurately, rather than a composite of parent plus metabolites.

References

  • FDA Label (Mifeprex). Clinical Pharmacology: Metabolism. U.S. Food and Drug Administration. [Link]

  • Tang, C., et al. (2009). Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard.[11] Biomedical Chromatography.[11][13] [Link]

  • Guo, Z., et al. (2006). Determination of mifepristone in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Kura Biotech. Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS vs ELISA. (Demonstrating general principles of cross-reactivity). [Link]

Sources

Comparative Guide: Extraction Methods for Mifepristone from Tissue Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: For the extraction of mifepristone (RU-486) from complex tissue matrices (liver, muscle, reproductive tissue), Liquid-Liquid Extraction (LLE) remains the "Gold Standard" for maximum sensitivity and cost-efficiency in low-throughput settings. However, Solid-Phase Extraction (SPE) is the superior choice for high-throughput clinical research requiring minimized matrix effects and automation.

This guide objectively compares these methodologies, supported by experimental data and field-proven protocols.

Physicochemical Context & Challenge

Mifepristone is a synthetic steroid with high lipophilicity. Successful extraction requires overcoming strong protein binding (>98% bound to albumin and


1-acid glycoprotein) and partitioning the molecule from aqueous cellular debris into an organic phase.
PropertyValueImplication for Extraction
LogP ~4.2Highly lipophilic; requires non-polar organic solvents (e.g., ether, ethyl acetate).
pKa ~9.6 (amine)Basic; pH adjustment (alkaline) can suppress ionization to improve organic solvent uptake in LLE.
Matrix TissueHigh phospholipid and protein content requires rigorous cleanup to prevent MS ion suppression.

Method A: Liquid-Liquid Extraction (LLE)

Status: The Historical Gold Standard Best For: Small sample sets, maximum sensitivity, low cost.

LLE utilizes the differential solubility of mifepristone between an aqueous sample and an immiscible organic solvent. Studies consistently show that ether-based solvents yield the highest recovery rates for this specific analyte.

Protocol: Ether-Based Tissue Extraction

Based on validated workflows for murine and human tissues.

  • Homogenization: Homogenize 50 mg tissue in 200 µL PBS (pH 7.4).

  • Alkalinization: Add 20 µL of 0.5 M ammonium carbonate (pH 9) to suppress ionization of the basic amine, driving the drug into the organic phase.

  • Extraction: Add 2 mL of tert-butyl methyl ether (TBME) or Diethyl Ether .

  • Agitation: Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 1,500–3,000

    
     g for 10 minutes at 4°C.
    
  • Collection: Flash freeze the aqueous (bottom) layer in liquid nitrogen or dry ice/methanol bath. Decant the organic (top) layer into a fresh tube.

  • Concentration: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., ACN:Water + 0.1% Formic Acid).

Workflow Diagram (LLE)

LLE_Workflow Start Tissue Sample (50 mg) Homogenize Homogenization (PBS pH 7.4) Start->Homogenize pH_Adjust pH Adjustment (0.5M Ammonium Carbonate) Homogenize->pH_Adjust Release Protein Binding Solvent Add Solvent (TBME or Diethyl Ether) pH_Adjust->Solvent Maximize logD Vortex Vortex & Centrifuge (10 min / 3000xg) Solvent->Vortex PhaseSep Phase Separation (Freeze Aqueous Layer) Vortex->PhaseSep Evap Evaporation (N2 at 40°C) PhaseSep->Evap Collect Organic Phase Recon Reconstitution (Mobile Phase) Evap->Recon

Caption: Optimized Liquid-Liquid Extraction workflow for lipophilic steroids from tissue.

Method B: Solid-Phase Extraction (SPE)

Status: The Modern Professional Standard Best For: High throughput, automation, and removing phospholipids (matrix effect reduction).

SPE uses a solid stationary phase to retain the analyte while washing away interferences.[1][2] For mifepristone, Polymeric Reversed-Phase (e.g., HLB) or C18 sorbents are preferred.

Protocol: Polymeric Reversed-Phase (HLB)
  • Pre-treatment: Homogenize 50 mg tissue; dilute 1:1 with 4% Phosphoric Acid (to disrupt protein binding and ionize the drug for retention if using MCX, or simply to precipitate proteins). Note: For standard HLB, neutral pH is often sufficient, but acidification helps precipitate interfering proteins.

  • Conditioning: Condition cartridge with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample at a slow flow rate (1 mL/min).

  • Washing: Wash with 1 mL 5% Methanol in Water (removes salts and polar interferences).

  • Elution: Elute with 1 mL Methanol or Acetonitrile.

  • Post-Processing: Evaporate and reconstitute (similar to LLE).

Workflow Diagram (SPE)

SPE_Workflow Start Tissue Homogenate Pretreat Pre-treatment (Dilute 1:1 with Acid) Start->Pretreat Condition Condition Cartridge (MeOH -> Water) Load Load Sample (Slow Flow) Condition->Load Wash Wash Step (5% MeOH) Load->Wash Retain Analyte Elute Elution (100% MeOH/ACN) Wash->Elute Remove Salts Finish LC-MS/MS Analysis Elute->Finish

Caption: Solid-Phase Extraction workflow emphasizing cleanup steps for complex matrices.

Comparative Analysis: LLE vs. SPE vs. PP

The following data summarizes performance metrics derived from validation studies of mifepristone in biological matrices.

Performance Metrics Table
FeatureLLE (Ether) SPE (HLB/C18) Protein Precipitation (PP)
Recovery Rate 96% – 115% [1, 2]93% – 105% [3]70% – 85%
Matrix Effect Moderate (~15-17%)Low (<12%) High (>25%)
LOD (Sensitivity) ~0.01 – 0.04 ng/mL ~0.05 ng/mL~0.5 ng/mL
Phospholipid Removal GoodExcellent Poor
Throughput Low (Manual steps)High (Automatable)Very High
Cost per Sample Low ($)High (

$)
Very Low ($)
Expert Insight: The "Matrix Effect" Trap

While Protein Precipitation (PP) is faster, it fails to remove phospholipids effectively. In LC-MS/MS, phospholipids co-elute with mifepristone, causing ion suppression .

  • Observation: In tissue analysis, LLE provides a cleaner baseline than PP because phospholipids are less soluble in ether than in the acetonitrile used for precipitation.

  • Recommendation: Avoid PP for tissue samples unless sensitivity requirements are low (>10 ng/mL).

Recommendation

Scenario A: Pharmacokinetic (PK) Studies in Mice/Rats

Use LLE (TBME or Diethyl Ether).

  • Why: Sample volumes are small (low µL range), and LLE scales down easily without dead-volume loss associated with SPE cartridges. The recovery is superior for the parent drug.

Scenario B: Clinical Forensic Toxicology

Use SPE (C18 or HLB).

  • Why: Legal defensibility requires standardized, automated workflows with minimized operator error. SPE provides the cleanest extract, reducing the risk of matrix interference invalidating a result.[3]

References

  • A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice. Source: Royal Society of Chemistry (Analytical Methods) URL:[Link]

  • Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. Source: National Institutes of Health (PMC) / MDPI URL:[Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Liquid Liquid Extraction (LLE). Source: Waters Corporation URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of N-Demethyl Mifepristone-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-Demethyl Mifepristone-d3 is not merely a benign laboratory reagent; it is a stable-isotope-labeled metabolite of a potent antiprogestogen and antiglucocorticoid. While the deuterium labeling (d3) renders it non-radioactive and stable, the biological activity of the core steroid structure remains a critical hazard.

Effective disposal requires treating this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Standard chemical waste streams are insufficient due to the thermal stability of the steroid nucleus and its potential for reproductive toxicity at low concentrations.

Parameter Technical Specification
Compound Type Deuterated Steroid Metabolite (Internal Standard)
Primary Hazard Reproductive Toxicity (Category 1B) ; Teratogen
Regulatory Status NIOSH Hazardous Drug (Group 2/3 equivalent); EPA Subpart P (Pharmaceutical Waste)
Disposal Class Non-Halogenated Organic (High Heat Value) / Cytotoxic Waste
Destruction Method High-Temperature Incineration (HTI) >1000°C

Waste Segregation & Classification

The integrity of your disposal protocol relies on strict segregation at the point of generation. Mixing HPAPIs with general solvent waste risks downstream contamination and regulatory non-compliance (specifically regarding the EPA's ban on sewering hazardous pharmaceuticals).

The "Zero-Effluent" Policy

Under no circumstances should N-Demethyl Mifepristone-d3, or liquid waste containing it (e.g., HPLC effluent), be discharged into sink drains.

Waste Stream Classification Table
Waste TypeCompositionContainer RequirementLabeling Code
Solid Waste Vials, weigh boats, contaminated gloves, bench paper.Yellow Rigid Bin (Trace Chemo/Biohazard) or RCRA Hazardous Waste Drum.HPAPI-SOLID
Liquid Waste (High Conc.) Stock solutions, expired standards (>1 mg/mL).Glass/HDPE bottle, double-contained. Do not bulk with general solvents.HPAPI-LIQ-CONC
Liquid Waste (Dilute) LC-MS effluent, wash solvents (<1 µg/mL).Dedicated carboy (e.g., "LCMS Waste - Steroids").TOX-ORG-LIQ
Sharps Syringes, needles used for transfer.Red/Yellow Sharps Container (Incineration only).SHARPS-INCIN

Operational Disposal Workflow

This workflow utilizes a Chain of Custody approach. The researcher is responsible for the waste until it is sealed in the accumulation area.

Phase 1: Solid Waste (Vials & Debris)

Rationale: Solid residues can become airborne dusts. Containment prevents inhalation exposure.[1]

  • Primary Containment: Place the empty or expired vial into a clear, sealable plastic bag (Zip-lock style) immediately after use.

  • Deactivation (Surface): Wipe the exterior of the bag with a surfactant-based cleaner or 70% ethanol to remove trace dust.

  • Secondary Containment: Place the sealed bag into the Yellow Trace Chemotherapy/HPAPI Bin .

    • Note: Do not use standard trash bins.[2] The yellow bin signals to waste handlers that the contents require incineration, not autoclaving or landfill.

Phase 2: Liquid Waste (LC-MS Effluent)

Rationale: Dilute steroids in solvent are mobile in the environment. They must be captured for thermal destruction.

  • Line Segregation: If your LC-MS is running a batch of Mifepristone metabolites, divert the waste line to a specific "Hazardous - Incinerate Only" carboy.

  • Solvent Compatibility: Ensure the carboy material (HDPE or Glass) is compatible with your mobile phase (Acetonitrile/Methanol).

  • Labeling: The tag must explicitly state: "Contains Reproductive Toxins - DO NOT SEWER."

Decision Logic & Visualization

The following diagram outlines the critical decision points for handling N-Demethyl Mifepristone-d3 waste. This visual aid should be posted near the balance and LC-MS stations.

DisposalProtocol Start Waste Generation: N-Demethyl Mifepristone-d3 StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste (Vials, PPE, Wipes) StateCheck->Solid ConcCheck Concentration Check Liquid->ConcCheck HighConc Stock Solution (>0.1 mg/mL) ConcCheck->HighConc High Potency LowConc LC-MS Effluent (<0.1 mg/mL) ConcCheck->LowConc Dilute SegregatedCarboy Segregated Carboy (Label: Repro Toxin) HighConc->SegregatedCarboy LowConc->SegregatedCarboy Incineration FINAL DESTRUCTION: High-Temp Incineration (>1000°C) SegregatedCarboy->Incineration Bagging Double Bag & Seal Immediately Solid->Bagging YellowBin Yellow Bin (Trace Chemo/HPAPI) Bagging->YellowBin YellowBin->Incineration

Figure 1: Decision tree for the segregation and disposal of N-Demethyl Mifepristone-d3, ensuring all paths lead to high-temperature incineration.

Emergency Spill Management (The "HALT" Protocol)

If a vial of N-Demethyl Mifepristone-d3 breaks, do NOT use a brush and dustpan. Dry sweeping generates dust, increasing inhalation risk. Follow the HALT protocol:

  • H - Hazard Assessment: Evacuate the immediate area. Don appropriate PPE (Double nitrile gloves, N95 respirator or P100 half-mask, safety goggles).

  • A - Access Control: Place "Do Not Enter" signage.

  • L - Liquid Capture (for solids): Cover the powder with a wet wipe or paper towel dampened with water/detergent. This prevents dust generation.[3][4][5][6]

    • For liquids: Absorb with a chem-pad or vermiculite.

  • T - Triage & Disposal: Scoop the damp material and wipes into a hazardous waste bag. Seal, double-bag, and place in the Yellow Bin . Wipe the surface three times with detergent and water.

Final Destruction: Why Incineration?

The only validated method for the destruction of the steroid nucleus is High-Temperature Incineration (HTI) .

  • Mechanism: Steroids are thermally stable. Standard autoclaving (121°C) may sterilize the waste biologically but does not degrade the chemical structure of the drug.

  • Requirement: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) capable of reaching temperatures >1000°C with a residence time of at least 2 seconds. This ensures complete mineralization to CO2 and H2O, preventing environmental re-accumulation.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2024).[7] NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.